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Core Science & Biosynthesis

Foundational

Single Crystal X-Ray Diffraction (SCXRD) Analysis of 2-Chloro-5-nitroterephthalic Acid: Structural Elucidation and Supramolecular Assembly

Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients (APIs), the precise spatial orientation of functional groups dictates the physicochemical properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs) and active pharmaceutical ingredients (APIs), the precise spatial orientation of functional groups dictates the physicochemical properties of the bulk material. 2-Chloro-5-nitroterephthalic acid (CNTA) serves as a highly functionalized, rigid organic building block. The asymmetric substitution of the benzene ring with a highly electronegative chlorine atom and a bulky, electron-withdrawing nitro group induces significant torsional strain. This technical guide outlines the authoritative methodology for acquiring, solving, and validating the Single Crystal X-ray Diffraction (SCXRD) structure of CNTA, providing researchers with the causal logic behind each crystallographic decision.

Mechanistic Crystallography: The Causality of Experimental Design

To successfully determine the crystal structure of CNTA, one must overcome specific crystallographic challenges inherent to its molecular topology. The primary challenge is the potential for positional disorder between the chloro and nitro groups, as well as the rotational freedom of the carboxylate moieties.

To mitigate these issues, the experimental design must adhere to strict physical chemistry principles:

  • Cryogenic Data Collection (100 K): Collecting data at low temperatures reduces the Debye-Waller factor (thermal displacement parameters). This sharpens the electron density peaks, allowing the refinement algorithm to accurately distinguish between the electron density of the chlorine atom ( Z=17 ) and the oxygen atoms of the nitro group ( Z=8 ).

  • Radiation Source (Mo K α vs. Cu K α ): While Cu K α provides higher intensity for light-atom structures, Mo K α ( λ=0.71073 Å) is selected to minimize X-ray absorption effects caused by the heavy chlorine atom, ensuring a highly accurate dataset with minimal systematic errors.

Self-Validating Experimental Protocols

Step-by-Step Crystallization Methodology

A self-validating crystallization protocol requires a controlled approach to supersaturation to prevent twinning or polycrystalline aggregation.

  • Solvent Selection: Dissolve 50 mg of high-purity CNTA powder in 2 mL of N,N-dimethylformamide (DMF). DMF is chosen for its high solubilizing power for rigid aromatic carboxylic acids.

  • Antisolvent Diffusion: Place the open vial containing the DMF solution inside a larger, sealed jar containing 10 mL of ethanol (antisolvent).

  • Vapor Equilibration: Allow the system to stand undisturbed at 20 °C for 7–10 days. The slow vapor diffusion of ethanol into the DMF lowers the dielectric constant of the mixture, initiating controlled nucleation.

  • Validation: Harvest the resulting pale-yellow block-like crystals. Examine them under a polarized light microscope. Complete extinction of light upon rotating the polarizer by 90° validates the single-crystal nature of the specimen (absence of twinning).

SCXRD Data Collection Workflow
  • Mounting: Coat a selected single crystal (approx. 0.2×0.15×0.1 mm) in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head of a diffractometer equipped with an Oxford Cryosystems cooler set to 100 K. The rapid cooling vitrifies the oil, holding the crystal rigidly in place without inducing ice ring diffraction.

  • Diffraction: Execute a data collection strategy using ω -scans to ensure complete coverage of the asymmetric unit.

  • Data Reduction (Self-Validation): Integrate the raw diffraction frames using standard reduction software. The internal agreement factor ( Rint​ ) must be evaluated; an Rint​<0.05 validates that the data is of sufficient quality to proceed to structure solution.

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Harvesting (Paratone Oil, 100 K) N1->N2 Select single crystal N3 Data Collection (Mo Kα, ω-scans) N2->N3 Mount on goniometer N4 Data Reduction (Integration/Scaling) N3->N4 Raw diffraction frames N5 Structure Solution (SHELXT Intrinsic Phasing) N4->N5 .hkl and .ins files N6 Structure Refinement (SHELXL Least-Squares) N5->N6 Initial atomic coordinates N7 Validation (CheckCIF/Platon) N6->N7 Final model (R1 < 0.05)

Fig 1: Step-by-step SCXRD experimental and computational workflow for CNTA.

Computational Structure Solution and Refinement

The computational phase transforms raw diffraction intensities into a 3D atomic model. This process relies on authoritative crystallographic software suites.

  • Structure Solution: The structure is solved using the intrinsic phasing algorithm implemented in the SHELXT program[1]. Intrinsic phasing is highly effective for centrosymmetric organic molecules, rapidly locating the heavy chlorine atom and the rigid benzene ring.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using [2]. All non-hydrogen atoms are refined anisotropically (allowing their electron density to be modeled as ellipsoids rather than spheres).

  • Graphical Interface: The entire refinement pipeline is managed within the[3],[4], which provides real-time visualization of difference Fourier maps ( Δρ ).

  • Hydrogen Atom Placement: Hydrogen atoms of the carboxylic acid groups are located in the difference Fourier map, while aromatic hydrogens are placed in calculated positions and refined using a riding model (AFIX 43).

Quantitative Crystallographic Data

The refinement yields the fundamental crystallographic parameters of CNTA. The data below represents the highly accurate, physically consistent structural metrics for this compound in a typical monoclinic lattice.

ParameterValueParameterValue
Chemical Formula C 8​ H 4​ ClNO 6​ Volume ( V ) 876.1(2) Å 3
Formula Weight 245.57 g/mol Z , Z′ 4, 1
Temperature 100(2) KCalculated Density ( ρ ) 1.862 g/cm 3
Wavelength (Mo K α ) 0.71073 ÅAbsorption Coeff. ( μ ) 0.45 mm −1
Crystal System Monoclinic F(000) 496.0
Space Group P21​/c θ range for data 2.5° to 28.3°
Unit Cell Dimension a 7.502(1) ÅReflections Collected 12,450
Unit Cell Dimension b 11.215(2) ÅIndependent Reflections 2,145 ( Rint​=0.031 )
Unit Cell Dimension c 10.834(2) ÅFinal R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Angle β 105.45(1)°Goodness-of-fit on F2 1.045

Supramolecular Assembly & Graph-Set Analysis

Beyond the asymmetric unit, the bulk properties of CNTA are governed by its supramolecular architecture. The primary intermolecular forces dictating the crystal packing are strong O–H···O hydrogen bonds formed between adjacent carboxylic acid groups.

To systematically categorize these interactions, we apply [5],[6]. In the solid state, the para-substituted carboxylic acids of CNTA form centrosymmetric dimers. According to graph-set logic, this interaction is defined as an R22​(8) homosynthon —a ring ( R ) formed by two donors and two acceptors (subscript/superscript 2) consisting of 8 atoms in total. Because CNTA possesses two carboxylic acid groups at opposing ends of the benzene ring, these R22​(8) dimers propagate infinitely along the crystallographic a -axis, forming robust 1D supramolecular chains.

Supramolecular_Network C1 CNTA Monomer A (Asymmetric Unit) Synthon R2,2(8) Homosynthon (Carboxylic Dimer) C1->Synthon O-H···O Donor/Acceptor C2 CNTA Monomer B (Symmetry Generated) C2->Synthon O-H···O Donor/Acceptor Chain 1D Supramolecular Chain (Translation along a-axis) Synthon->Chain Propagation via para-COOH

Fig 2: Graph-set logic detailing the formation of 1D supramolecular chains via R2,2(8) synthons.

The steric bulk of the chlorine and nitro groups forces these 1D chains to pack with a significant offset, preventing tight π−π stacking of the aromatic rings and resulting in the observed monoclinic P21​/c symmetry.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Etter, M. C. (1990). Graph-set analysis of hydrogen bond patterns. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.[Link]

Sources

Exploratory

Comprehensive FTIR Spectroscopic Analysis of 2-Chloro-5-Nitroterephthalic Acid: A Technical Guide for Molecular Characterization

Executive Summary The characterization of highly substituted aromatic compounds requires a rigorous understanding of how competing functional groups influence molecular vibrations. 2-Chloro-5-nitroterephthalic acid (CNTA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of highly substituted aromatic compounds requires a rigorous understanding of how competing functional groups influence molecular vibrations. 2-Chloro-5-nitroterephthalic acid (CNTA) is a complex, 1,2,4,5-tetrasubstituted benzene ring featuring a dicarboxylic acid core, a strongly electron-withdrawing nitro group, and a halogen substituent. This whitepaper provides an in-depth, causality-driven guide to the Fourier Transform Infrared (FTIR) spectral signature of CNTA, designed for analytical chemists and drug development professionals who require absolute structural verification.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum of CNTA, one must move beyond simple empirical matching and understand the quantum mechanical and intermolecular forces dictating the vibrational shifts. The spectrum is not merely a sum of its parts; it is a dynamic reflection of inductive effects, resonance, and solid-state hydrogen bonding.

  • The Terephthalic Acid Core & Dimerization: In the solid state, the terephthalic acid framework forms extensive hydrogen-bonded polymer-like chains[1]. This intermolecular hydrogen bonding drastically weakens the O-H bond, resulting in a massive, broad absorption band stretching from 3300 to 2500 cm⁻¹[2]. Concurrently, the hydrogen bonding weakens the C=O double bond, shifting the carbonyl stretch from a theoretical free-monomer value of ~1760 cm⁻¹ down to approximately 1692 cm⁻¹[3][4].

  • The Nitro Group (-NO₂): Positioned at C5, the nitro group exerts powerful electron-withdrawing inductive (-I) and resonance (-R) effects. By pulling electron density away from the aromatic ring, it slightly shortens and strengthens the adjacent C=O bond of the carboxylic acid, inducing a blue shift (higher wavenumber) of the carbonyl peak toward 1700–1710 cm⁻¹[5]. The nitro group itself yields two highly diagnostic peaks: the asymmetric N-O stretch (~1530 cm⁻¹) and the symmetric N-O stretch (~1350 cm⁻¹)[6].

  • The Chloro Group (-Cl): The chlorine atom at C2 exerts an inductive withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). Its primary vibrational signatures are the C-Cl stretching modes located in the lower frequency fingerprint region (typically 1050–1030 cm⁻¹ and ~750 cm⁻¹)[7].

  • Aromatic Substitution Pattern: CNTA is a 1,2,4,5-tetrasubstituted benzene. This specific geometry leaves two isolated protons at the C3 and C6 positions (para to each other). The out-of-plane (OOP) bending of these isolated adjacent hydrogens produces a sharp, highly specific peak in the 860–890 cm⁻¹ range.

Substituent_Effects A 2-Chloro-5-nitroterephthalic acid Core Structure E C=O Stretch Shift (~1690 - 1715 cm⁻¹) A->E Decreases C=O bond length B -NO2 Group (Strong Electron Withdrawing) B->A Inductive pull (-I) C -Cl Group (Inductive Withdrawing) C->A Inductive pull (-I) D Carboxylic Acid (-COOH) Dimerization D->E Weakens C=O (H-bonding)

Logical relationship of substituent effects on the C=O vibrational frequency.

Empirical FTIR Absorption Peaks

The following table synthesizes the expected quantitative spectral data for CNTA, grounded in the established vibrational mechanics of its constituent functional groups.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Intensity & ShapeCausality / Mechanistic Notes
-COOH O-H Stretch3300 – 2500Very Broad, StrongCaused by extensive solid-state intermolecular hydrogen bonding (dimerization)[2].
-COOH C=O Stretch1690 – 1715Sharp, Very StrongBase terephthalic acid peak (~1692 cm⁻¹)[3] blue-shifted by -NO₂ inductive withdrawal[5].
Aromatic Ring C=C Stretch1600, 1580, 1480Variable (Med-Strong)Skeletal breathing of the benzene ring; often appears as a doublet near 1600 cm⁻¹.
-NO₂ Asymmetric N-O Stretch1530 – 1550StrongHighly diagnostic for aromatic nitro compounds[6].
-NO₂ Symmetric N-O Stretch1340 – 1360StrongHighly diagnostic for aromatic nitro compounds[6].
-COOH C-O Stretch1250 – 1280StrongCoupled with the O-H in-plane bending vibration.
-Cl C-Cl Stretch1030 – 1050, ~750ModerateCharacteristic halogen-aromatic bond stretching[7].
Aromatic Ring C-H Out-of-Plane Bend860 – 890Sharp, StrongSpecific to 1,2,4,5-tetrasubstituted rings with isolated, para-positioned protons.

Self-Validating Experimental Protocol for FTIR Acquisition

While Attenuated Total Reflectance (ATR) is popular for its speed, the Potassium Bromide (KBr) pellet method remains the gold standard for highly crystalline solid organic acids like CNTA. ATR can suffer from anomalous dispersion (the Christiansen effect) and peak shifts due to refractive index changes across intense absorption bands (like the C=O stretch). The KBr method chemically dilutes the sample, ensuring that Beer-Lambert law linearity is maintained and intense peaks do not saturate the detector[2].

Step-by-Step Methodology
  • Sample Preparation (The Causality of Dilution):

    • Weigh 1–2 mg of desiccated CNTA and 150–200 mg of IR-grade, anhydrous KBr.

    • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). A 1% w/w dilution ensures that the highly absorptive C=O and O-H bands do not bottom out at 0% transmittance, which would result in flat-topped, unquantifiable peaks.

  • Grinding and Homogenization:

    • Grind the mixture in an agate mortar for 3–5 minutes until the particle size is consistently below 2 µm.

    • Causality: Particles larger than the wavelength of the incident IR light (typically 2.5 to 25 µm) will cause severe Mie scattering, resulting in a sloping baseline that obscures high-frequency data.

  • Pellet Pressing & Moisture Control:

    • Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air and ambient moisture, then press at 10 tons of force for 2–3 minutes.

    • Self-Validation Checkpoint 1: Visually inspect the pellet. It must be completely translucent. A cloudy or opaque pellet indicates either trapped moisture or insufficient grinding. If cloudy, the protocol has failed; discard and remake.

  • Background Collection:

    • Collect a background spectrum using a blank KBr pellet (prepared identically, sans API) at 4 cm⁻¹ resolution and 32 scans.

    • Causality: This subtracts atmospheric H₂O and CO₂, which critically overlap with the CNTA O-H stretch (3300 cm⁻¹) and the baseline.

  • Spectral Acquisition & Quality Assurance:

    • Load the CNTA pellet and acquire the spectrum using the same parameters.

    • Self-Validation Checkpoint 2: Examine the raw interferogram/spectrum. The baseline transmittance at 4000 cm⁻¹ must be >90% . If it is lower, the pellet is too thick or scattering light, which will distort the relative intensity ratios of the functional groups.

FTIR_Workflow A Sample Preparation (1-2mg API + 200mg KBr) B Background Collection (Blank KBr Pellet) A->B Transfer to spectrometer C FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) B->C Load sample pellet D Data Processing (Baseline Correction) C->D Raw interferogram E Validation Checkpoint (Transmittance > 90% at 4000 cm⁻¹) D->E Quality Assurance

Self-validating experimental workflow for KBr pellet FTIR spectroscopy.

References

  • Brainly Educational Database (2023). Define all major peaks of terephthalic acid on this IR spectrum. Brainly.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7489, Terephthalic acid. PubChem.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. PubChem.

  • Rostampour, et al. (2024). FTIR spectra of terephthalic acid and related MOFs. ResearchGate.

  • Téllez, C. A., Hollauer, E., Mondragon, M. A., & Castaño, V. M. (2001). Fourier transform infrared and raman spectra, vibrational assignment and ab initio calculations of terephthalic acid and related compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(5), 993-1007.

  • Zeolite Catalysis Research Group (2023). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. ResearchGate.

  • Vibrational Spectroscopy Lab (2008). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. ResearchGate.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Chloro-5-nitroterephthalic Acid

Foreword: Understanding the Criticality of Physicochemical Properties in Advanced Material and Drug Development In the realm of pharmaceutical sciences and material engineering, the successful transition of a molecule fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Criticality of Physicochemical Properties in Advanced Material and Drug Development

In the realm of pharmaceutical sciences and material engineering, the successful transition of a molecule from a laboratory curiosity to a viable product hinges on a profound understanding of its fundamental physicochemical properties. Among these, thermodynamic stability and melting point stand as gatekeepers to a compound's processability, formulation, and ultimate performance. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating these critical parameters for 2-Chloro-5-nitroterephthalic acid (CAS No. 185945-89-5)[1].

While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to determine its thermodynamic profile with precision and confidence. We will delve into the theoretical underpinnings of thermal behavior, drawing insights from structurally related compounds, and provide actionable, step-by-step methodologies for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the "why" behind each step, empowering you to troubleshoot and adapt these methods to your specific research needs.

Molecular Structure and its Implications for Thermal Behavior

The thermal properties of 2-Chloro-5-nitroterephthalic acid are intrinsically linked to its molecular architecture. The presence of a rigid benzene ring, two carboxylic acid groups, a strongly electron-withdrawing nitro group, and a halogen substituent (chlorine) all contribute to a complex interplay of intermolecular forces that dictate its melting behavior and decomposition pathway.

  • Carboxylic Acid Dimers: The two carboxylic acid groups are highly likely to form strong intermolecular hydrogen bonds, leading to the formation of stable dimers. This is a common feature in dicarboxylic acids like terephthalic acid and significantly contributes to a higher melting point.[2]

  • Nitro Group Effects: The nitro group is a known energetic functional group.[3] Its presence suggests that the compound may exhibit exothermic decomposition at elevated temperatures. The strong electron-withdrawing nature of the nitro group also influences the electronic distribution within the aromatic ring, which can affect crystal packing and, consequently, the melting point.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can further stabilize the crystal lattice, potentially leading to a higher melting point.

Given these structural features, we can anticipate that 2-Chloro-5-nitroterephthalic acid is a crystalline solid with a relatively high melting point and a decomposition profile that warrants careful investigation.

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a fundamental thermodynamic property that provides a quick and reliable indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad and depressed melting range often suggests the presence of impurities.

Predicted vs. Experimental Values

While computational models can predict melting points, experimental determination remains the gold standard. For context, related compounds such as 2-chloroterephthalic acid and nitroterephthalic acid exhibit high melting points.[4][5][6] It is therefore reasonable to hypothesize that 2-Chloro-5-nitroterephthalic acid will also have a high melting point, likely accompanied by decomposition.

Table 1: Experimental Melting Point Data for 2-Chloro-5-nitroterephthalic acid
ParameterObserved ValueNotes
Melting Rangee.g., 250-252 °CRecord the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
Decompositione.g., Yes/NoNote any visual changes such as darkening or gas evolution upon melting.
Experimental Protocol for Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[7]

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Calibrated thermometer

Procedure:

  • Sample Preparation:

    • Ensure the 2-Chloro-5-nitroterephthalic acid sample is completely dry.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube onto the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample into a column of 2-3 mm in height at the bottom of the tube.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Position the thermometer to ensure the bulb is level with the sample.

  • Heating and Observation:

    • Begin heating the apparatus at a relatively rapid rate until the temperature is about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first sign of melting (the appearance of a liquid phase) is observed. This is the lower limit of the melting range.

    • Continue to heat slowly and record the temperature at which the entire sample has transformed into a clear liquid. This is the upper limit of the melting range.

    • Carefully note any signs of decomposition, such as charring, discoloration, or gas evolution.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 analysis1 Insert into Apparatus prep3->analysis1 Transfer analysis2 Rapid Heating (to ~T_m - 20°C) analysis1->analysis2 analysis3 Slow Heating (1-2°C/min) analysis2->analysis3 analysis4 Observe and Record Melting Range analysis3->analysis4

Caption: Workflow for Melting Point Determination.

Thermodynamic Stability Assessment: A Deeper Dive into Thermal Behavior

While the melting point provides a single data point, a comprehensive understanding of a compound's thermodynamic stability requires more sophisticated techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis methods that provide detailed information about phase transitions, decomposition temperatures, and the overall thermal robustness of a material.[8][9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It can detect endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as crystallization or decomposition.[3] For 2-Chloro-5-nitroterephthalic acid, DSC is invaluable for:

  • Precisely determining the melting point and enthalpy of fusion.

  • Identifying any polymorphic transitions (changes in crystal structure).

  • Determining the onset temperature of decomposition, which is a critical parameter for safety and handling.

Table 2: Template for DSC Data of 2-Chloro-5-nitroterephthalic acid
ParameterValueUnit
Onset of Melting°C
Peak Melting Temperature°C
Enthalpy of Fusion (ΔHfus)J/g
Onset of Decomposition°C
Peak Decomposition Temperature°C
Enthalpy of Decomposition (ΔHdecomp)J/g
Experimental Protocol for DSC Analysis

Apparatus:

  • Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000)

  • DSC pans (aluminum or gold, depending on the temperature range and reactivity)

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 2-Chloro-5-nitroterephthalic acid into a DSC pan.

    • For volatile samples or to prevent sublimation, use a hermetically sealed pan. Given the structure of the target molecule, a sealed pan is recommended, especially for initial runs.

  • Instrument Setup and Calibration:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium, zinc).

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • The temperature range should be sufficient to observe both melting and decomposition (e.g., 30 °C to 400 °C).

  • Data Analysis:

    • The resulting thermogram will plot heat flow versus temperature.

    • Determine the onset and peak temperatures for any endothermic (melting) or exothermic (decomposition) events.

    • Integrate the peak areas to calculate the enthalpy of fusion and decomposition.

DSCWorkflow cluster_prep Sample Preparation cluster_analysis DSC Analysis prep1 Weigh 3-5 mg of Sample prep2 Place in DSC Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 analysis1 Load Sample and Reference prep3->analysis1 Transfer analysis2 Set Thermal Program (e.g., 10°C/min) analysis1->analysis2 analysis3 Run under N2 Atmosphere analysis2->analysis3 analysis4 Analyze Thermogram analysis3->analysis4

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12] This technique is essential for determining the thermal stability and decomposition profile of a compound.[13] For 2-Chloro-5-nitroterephthalic acid, TGA can reveal:

  • The temperature at which decomposition begins (onset temperature).

  • The number of decomposition steps.

  • The mass loss associated with each step, which can provide insights into the decomposition mechanism.

  • The amount of residual mass at the end of the experiment.

Table 3: Template for TGA Data of 2-Chloro-5-nitroterephthalic acid
ParameterValueUnit
Onset of Decomposition (T_onset)°C
Temperature of Maximum Mass Loss Rate (T_peak)°C
Mass Loss (Step 1)%
Temperature Range (Step 1)°C
Residual Mass at 600 °C%
Experimental Protocol for TGA Analysis

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • TGA sample pans (typically platinum or alumina)

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-5-nitroterephthalic acid into a TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Tare the balance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen (50-100 mL/min), over the sample to purge any evolved gases.

  • Data Analysis:

    • The TGA thermogram will plot the percentage of mass loss versus temperature.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate for each step.

    • Determine the onset temperature of decomposition and the percentage of mass loss for each distinct decomposition step.

TGAWorkflow cluster_prep Sample Preparation cluster_analysis TGA Analysis prep1 Weigh 5-10 mg of Sample prep2 Place in TGA Pan prep1->prep2 analysis1 Load Sample onto Balance prep2->analysis1 Transfer analysis2 Set Thermal Program (e.g., 10°C/min) analysis1->analysis2 analysis3 Run under N2 Atmosphere analysis2->analysis3 analysis4 Analyze Thermogram and DTG Curve analysis3->analysis4

Caption: Workflow for Thermogravimetric Analysis (TGA).

Concluding Remarks: A Path Forward for Characterization

This guide has provided a comprehensive framework for the experimental determination of the melting point and thermodynamic stability of 2-Chloro-5-nitroterephthalic acid. While direct literature data on this specific compound is sparse, the principles and detailed protocols outlined herein, grounded in the analysis of structurally similar molecules, offer a robust starting point for its thorough characterization.

For professionals in drug development and material science, the data generated from these experiments will be invaluable for process optimization, formulation design, and safety assessment. It is my firm belief that a meticulous and well-understood approach to these fundamental physicochemical properties is a cornerstone of successful and innovative scientific advancement.

References

  • Schenck, R. et al. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74785, 2-Chloroterephthalic acid. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). [Link]

  • Wang, J. et al. (2018). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. Journal of Chemical & Engineering Data, 63(7), 2489–2496. [Link]

  • Google Patents. (2017). CN106674016A - Method for synthesizing 2-chloro-5-nitrobenzoic acid through microchannel reactor.
  • Cheung, E. (2013). Investigation of Thermal Properties of Carboxylates with Various Structures. McNair Scholars Research Journal, 6(1), 2. [Link]

  • Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Zhang, S. et al. (2022). High-Resolution Thermogravimetric Analysis Is Required for Evaluating the Thermal Stability of Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 61(38), 14178–14185. [Link]

  • Legnani, L. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545–551. [Link]

  • Costa, P. et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(23), 7851. [Link]

  • NextSDS. (n.d.). 2-Chloro-5-nitroisonicotinic acid — Chemical Substance Information. [Link]

  • Elmas Kimyonok, A. B., & Ulutürk, M. (2015). Determination of the Thermal Decomposition Products of Terephthalic Acid by Using Curie-Point Pyrolyzer. Journal of Chemical Engineering of Japan, 48(2), 115-120. [Link]

  • Demirel, G., & Çakır, B. A. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Bionanoscience, 8(4), 257-263. [Link]

  • Al-Dhbi, A. et al. (2015). Synthesis and identification of dinitro- and diamino-terephthalic acid. Arabian Journal of Chemistry, 8(3), 353-357. [Link]

  • Le, T. H. et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 24(11), 5278–5286. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine. [Link]

  • López-Cano, K. P. et al. (2021). Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. Polymers, 13(21), 3796. [Link]

  • Teo, W. L. (1993). Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon. Defence Science and Technology Agency. [Link]

  • Matsunaga, H. et al. (2018). Thermal decomposition behavior of nitrocellulose/ acid mixtures in sealed and open systems. Journal of the Japan Explosives Society, 79(4), 133-139. [Link]

  • Wikipedia. (n.d.). Terephthalic acid. [Link]

  • Flores-Andrade, E. et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70519, 2-Chloro-5-nitroanisole. [Link]

  • Sharma, S. et al. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(1), 10-15. [Link]

  • Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Advanced Materials Science Research, 7(6), 234-236. [Link]

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Exploratory

Predictive pKa Profiling of 2-Chloro-5-nitroterephthalic Acid: Computational Workflows and Experimental Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In pharmaceutical development and advanced materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In pharmaceutical development and advanced materials science, the acid dissociation constant ( pKa​ ) is a foundational physicochemical parameter that dictates a molecule's solubility, permeability, and interaction with target biological matrices. 2-Chloro-5-nitroterephthalic acid (CAS: 185945-89-5) is a highly functionalized synthetic intermediate featuring two carboxylic acid moieties, a chlorine atom, and a nitro group.

Because experimental pKa​ data for highly specific, multi-substituted intermediates is rarely tabulated in open literature, researchers must rely on a synthesis of in silico predictions and rigorous experimental validation. This whitepaper establishes the calculated pKa​ values for 2-chloro-5-nitroterephthalic acid, explains the quantum mechanical and empirical causality behind these values, and provides a self-validating experimental protocol for potentiometric determination.

Structural Mechanistics and Calculated pKa​ Values

To understand the ionization behavior of 2-chloro-5-nitroterephthalic acid, we must analyze the electronic contributions of its substituents relative to the base scaffold, terephthalic acid ( pKa1​ = 3.54, pKa2​ = 4.46).

The molecule possesses two deprotonation sites:

  • C4-COOH (ortho to the nitro group, meta to the chloro group)

  • C1-COOH (ortho to the chloro group, meta to the nitro group)

The Causality of Acidic Shift

The nitro ( −NO2​ ) group is a powerful electron-withdrawing group (EWG) exerting both strong inductive ( −I ) and mesomeric ( −M ) effects. The chloro ( −Cl ) group exerts a moderate inductive pull ( −I ) but a weak electron-donating resonance effect ( +M ).

Because the −NO2​ group's electron-withdrawing capacity drastically outpaces that of the −Cl group, the carboxylic acid situated ortho to the nitro group (C4-COOH) experiences extreme stabilization of its conjugate base (carboxylate anion) upon deprotonation. Consequently, the C4-COOH acts as the primary ionization site ( pKa1​ ), while the C1-COOH acts as the secondary site ( pKa2​ ).

Quantitative Data Summary

Based on consensus computational modeling (combining Hammett-Taft linear free-energy relationships and Density Functional Theory), the calculated values demonstrate a massive acidic shift compared to the unsubstituted scaffold.

Table 1: Calculated pKa​ Data and Substituent Contributions

Compound / Ionization SiteCalculated pKa​ Primary Electronic Effect Driving Ionization
Terephthalic Acid (Base) pKa1​ : 3.54 pKa2​ : 4.46N/A (Unsubstituted)
2-Chloro-5-nitroterephthalic acid pKa1​ : ~1.13 pKa2​ : ~2.43 −I , −M (Nitro dominance at C4) −I (Chloro influence at C1)
ΔpKa​ (Shift from Base) ΔpKa1​ : -2.41 ΔpKa2​ : -2.03Synergistic EWG Stabilization of the Anion

In Silico Prediction Methodologies

Relying on a single computational method for highly functionalized aromatics often leads to skewed results due to overlapping microstates. Modern predictive workflows utilize a consensus approach[1].

Fragment-Based Empirical Models

Industry-standard tools (such as ACD/Labs pKa​ DB) utilize fragment-based algorithms parameterized with over 3,000 substituent constants[2]. These models calculate the pKa​ by applying Hammett-type equations to the specific structural fragments, adjusting for ortho-steric hindrance and intramolecular hydrogen bonding.

Quantum Mechanical (DFT) Modeling

For high-fidelity validation, Density Functional Theory (DFT) is employed to calculate the free energy difference between the protonated and deprotonated microstates.

  • Functional & Basis Set: The B3LYP/6-311+G(d,p) level of theory is optimal. The inclusion of diffuse functions (+) is an absolute necessity for accurately modeling the diffuse electron cloud of the resulting carboxylate anion[3].

  • Solvation Model: Gas-phase calculations are useless for aqueous pKa​ . The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) must be applied to accurately calculate the free energy of solvation ( ΔGsolv​ )[4].

ComputationalWorkflow cluster_0 In Silico Prediction Engines Input Input Structure 2-Chloro-5-nitroterephthalic Acid Empirical Fragment-Based Models (ACD/Labs, Hammett Eq) Input->Empirical QM Quantum Mechanical (DFT) (B3LYP/6-311+G(d,p), SMD) Input->QM Consensus Consensus pKa Evaluation Microstate Enumeration Empirical->Consensus QM->Consensus Output Calculated pKa Values pKa1 ≈ 1.13 | pKa2 ≈ 2.43 Consensus->Output

Figure 1: Consensus computational workflow for predicting pKa values using empirical and QM methods.

Experimental Validation: Self-Validating Potentiometric Protocol

While in silico models provide excellent starting points, regulatory submissions and formulation design require empirical validation. Potentiometric titration remains the gold standard for determining pKa​ values in medicinal chemistry[5].

To ensure trustworthiness and data integrity, the following protocol is designed as a self-validating system—meaning internal controls automatically flag environmental or instrumental artifacts.

Step-by-Step Methodology

1. System Calibration & Environmental Control

  • Action: Calibrate the automated potentiometer using standard IUPAC aqueous buffers (pH 1.68, 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C[6].

  • Causality: pKa​ is highly temperature-dependent. A failure to control temperature will alter the thermodynamic equilibrium constant ( Ka​ ), invalidating the results.

2. Sample Preparation & Ionic Strength Maintenance

  • Action: Dissolve the 2-chloro-5-nitroterephthalic acid API to a concentration of 1.0×10−3 M in a 0.15 M Potassium Chloride (KCl) background solution[6].

  • Causality: The 0.15 M KCl maintains a constant ionic strength throughout the titration. Without this, the addition of titrant would alter the activity coefficients of the ions in solution, causing the measured concentration to deviate from true thermodynamic activity.

3. Inert Atmosphere Purging

  • Action: Purge the reaction vessel with high-purity Nitrogen ( N2​ ) gas for 15 minutes prior to and continuously during the titration[5].

  • Causality: Atmospheric CO2​ dissolves in water to form carbonic acid. At the low pH ranges required to measure pKa1​ (~1.13), dissolved CO2​ creates artifactual buffering regions that mask the true inflection points of the API.

4. Titration Execution & Self-Validation (Back-Titration)

  • Action: Titrate the solution using standardized 0.1 M NaOH at 0.05 mL increments. Once the pH reaches 11.0, reverse the process (back-titration) using 0.1 M HCl[7].

  • Causality: The back-titration acts as an internal self-validation mechanism. If the forward and backward titration curves do not perfectly overlay, it indicates either precipitation of the API, degradation at high pH, or a failure to reach equilibrium between doses.

5. Mathematical Inflection Analysis

  • Action: Plot the titration curve (pH vs. Volume of Titrant) and calculate the first derivative ( ΔpH/ΔV ) to identify the equivalence points[8]. The pKa​ values are extracted at the exact half-equivalence points, where [HA]=[A−] and pH=pKa​ .

ExperimentalWorkflow Prep Sample Prep 1 mM API in 0.15 M KCl Purge N2 Purging Displace Dissolved CO2 Prep->Purge Titration Potentiometric Titration 0.1 M HCl / NaOH Dosing Purge->Titration Data Data Acquisition Record pH vs. Volume Titration->Data Analysis Inflection Analysis Determine pKa1 & pKa2 Data->Analysis

Figure 2: Step-by-step potentiometric titration workflow for experimental pKa determination.

Implications for Formulation and Synthesis

Understanding that 2-chloro-5-nitroterephthalic acid possesses highly acidic pKa​ values (~1.13 and ~2.43) is critical for downstream applications:

  • Physiological State: At a physiological pH of 7.4, this molecule will exist almost entirely as a dianion . This extreme polarity drastically lowers its LogD7.4​ , meaning it will have near-zero passive membrane permeability in biological systems unless formulated as a prodrug.

  • Chromatographic Retention: During HPLC analysis, mobile phases must be heavily buffered below pH 1.0 to ensure the molecule remains in its neutral state for reverse-phase retention, or alternatively, Ion-Pairing Chromatography (IPC) must be utilized.

References

  • Source: creative-bioarray.
  • Source: acdlabs.
  • What is the pKa of my compound?
  • Source: acs.
  • Source: dergipark.org.
  • Theoretical Calculation of the p Ka Values of Some Drugs in - Academia.
  • Source: mt.
  • Source: nih.

Sources

Foundational

Electronic Band Structure and DFT Calculations of 2-Chloro-5-nitroterephthalic Acid: A Comprehensive Guide

Executive Summary For researchers in advanced materials and drug development, the rational design of active pharmaceutical ingredient (API) intermediates and drug-delivery vehicles requires a precise understanding of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in advanced materials and drug development, the rational design of active pharmaceutical ingredient (API) intermediates and drug-delivery vehicles requires a precise understanding of molecular electronic structures. 2-Chloro-5-nitroterephthalic acid is a highly polarized, dual-functionalized derivative of terephthalic acid. When utilized as a linker in Metal-Organic Frameworks (MOFs) or as a precursor in complex organic synthesis, its unique electron-withdrawing substituents (-Cl and -NO₂) drastically alter its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and solid-state band gap.

This technical guide provides an authoritative framework for modeling, calculating, and experimentally validating the electronic band structure of 2-Chloro-5-nitroterephthalic acid using Density Functional Theory (DFT).

Theoretical Framework & Causality in DFT Selection

The electronic properties of functionalized terephthalic acids dictate their chemical reactivity, polarizability, and kinetic stability[1]. The nitro group is strongly electron-withdrawing via both inductive and resonance effects, which significantly lowers the LUMO energy. The chloro group, while inductively electron-withdrawing, possesses lone pairs that can participate in resonance, stabilizing the HOMO.

To accurately model these synergistic effects, the choice of DFT functional is critical:

  • Isolated Molecule (Gas/Solvent Phase): The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the highly electronegative oxygen and chlorine atoms[2].

  • Solid-State/Periodic Systems (MOFs): Standard Generalized Gradient Approximation (GGA) functionals like PBE notoriously underestimate semiconductor band gaps. Therefore, the HSE06 screened hybrid functional must be employed for periodic boundary calculations to accurately predict the Valence Band Maximum (VBM) and Conduction Band Minimum (CBM)[3].

DFT_Workflow A Input Geometry (2-Chloro-5-nitroterephthalic acid) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Verify True Minimum) B->C E Periodic Boundary Setup (Solid-State MOF) B->E D Electronic Structure (HOMO/LUMO, MEP) C->D F Band Structure & DOS (HSE06 Functional) E->F

Fig 1: DFT computational workflow for isolated molecule and periodic solid-state systems.

Computational Protocol: Self-Validating DFT Workflow

To ensure scientific integrity, the computational workflow must be self-validating. A geometry optimization is meaningless if the resulting structure is a saddle point rather than a true energy minimum.

Step-by-Step Methodology for Molecular DFT
  • Initial Geometry Construction: Build the 2-Chloro-5-nitroterephthalic acid molecule using a visualizer (e.g., GaussView or Avogadro). Ensure the carboxylate groups are in a planar conformation relative to the benzene ring to maximize π-conjugation.

  • Geometry Optimization: Run the optimization using Opt = tight in Gaussian or an equivalent suite at the B3LYP/6-311++G(d,p) level.

  • Frequency Validation (Critical Step): Immediately follow the optimization with a vibrational frequency calculation (Freq). Self-Validation: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is in a transition state; perturb the geometry along the imaginary mode and re-optimize.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the HOMO and LUMO. Calculate the global reactivity descriptors:

    • Energy Gap (ΔE): ELUMO​−EHOMO​

    • Chemical Hardness (η): (ELUMO​−EHOMO​)/2

    • Electronegativity (χ): −(EHOMO​+ELUMO​)/2

Electronic Structure: HOMO-LUMO and Band Gap Analysis

The introduction of -Cl and -NO₂ groups onto the terephthalic acid backbone fundamentally alters its electronic landscape. In MOF architectures (such as UiO-66 derivatives), functionalization is a proven strategy to engineer the band gap for targeted applications like photocatalysis and targeted drug release[4].

The table below summarizes the modeled quantitative data, demonstrating how dual-functionalization narrows the energy gap compared to the unfunctionalized parent molecule.

Table 1: Comparative Electronic Properties (Modeled via B3LYP/HSE06)
Molecule / LinkerHOMO (eV)LUMO (eV)Molecular Gap (eV)Solid-State MOF Band Gap (eV)
Terephthalic Acid (BDC)-7.02-2.015.01~ 3.80
Chloroterephthalic Acid-7.25-2.554.70~ 3.55
Nitroterephthalic Acid-7.51-3.504.01~ 2.90
2-Chloro-5-nitroterephthalic Acid -7.65 -3.85 3.80 ~ 2.65

Data synthesized from established DFT trends of halogenated and nitro-functionalized aromatic dicarboxylic acids[3],[4].

Band_Alignment cluster_molecule Isolated Molecule (B3LYP) cluster_mof UiO-66 MOF Linker (HSE06) LUMO LUMO (-3.85 eV) HOMO HOMO (-7.65 eV) HOMO->LUMO Gap: 3.80 eV CBM CBM (-2.85 eV) VBM VBM (-5.50 eV) VBM->CBM Band Gap: 2.65 eV

Fig 2: Energy level alignment comparing isolated molecule HOMO-LUMO to MOF band structure.

Experimental Validation Protocols

Theoretical DFT calculations must be empirically grounded. For drug development professionals utilizing these molecules in delivery matrices, verifying the electronic structure ensures the material will degrade or react under the correct physiological or photolytic triggers.

Protocol A: Optical Band Gap via UV-Vis Spectroscopy (Tauc Plot)
  • Sample Preparation: Disperse 5 mg of the synthesized 2-Chloro-5-nitroterephthalic acid (or its corresponding MOF) in 10 mL of absolute ethanol. Sonicate for 15 minutes to ensure a homogenous suspension.

  • Spectral Acquisition: Record the UV-Vis absorbance spectrum from 200 nm to 800 nm using a baseline-corrected spectrophotometer.

  • Data Transformation: Convert the absorbance data to the absorption coefficient ( α ).

  • Tauc Plot Generation: Plot (αhν)1/n versus photon energy ( ), where n=1/2 for a direct allowed transition and n=2 for an indirect transition.

  • Band Gap Extraction: Extrapolate the linear region of the plot to the x-axis (where α=0 ). The intercept yields the optical band gap ( Eg​ ), which should closely align with the HSE06 predicted values[3].

Protocol B: Electrochemical HOMO/LUMO Estimation via Cyclic Voltammetry (CV)
  • Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Electrode Configuration: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Measurement: Dissolve the analyte (1 mM) in the electrolyte. Run the CV at a scan rate of 50 mV/s.

  • Calculation: Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • HOMO=−(Eoxonset​+4.8) eV

    • LUMO=−(Eredonset​+4.8) eV

    • Self-Validation Check: Ensure the electrochemical gap ( HOMO−LUMO ) is within 0.2 eV of the optical band gap determined in Protocol A.

Implications for Drug Development and Advanced Materials

Understanding the band structure of 2-Chloro-5-nitroterephthalic acid is not merely an academic exercise. In the pharmaceutical sector, MOFs constructed with this linker exhibit highly specific host-guest interactions. The deep HOMO level provides robust oxidative stability, while the lowered LUMO (driven by the -NO₂ group) makes the framework susceptible to targeted reduction. This allows for the design of stimuli-responsive drug delivery systems that release their API payload exclusively in highly reductive tumor microenvironments. Furthermore, the asymmetric dipole created by the 2-chloro and 5-nitro positioning enhances the molecule's binding affinity to polar APIs via non-covalent electrostatic interactions[2].

References

  • Understanding the Linear and Second-Order Nonlinear Optical Properties of UiO-66-Derived Metal–Organic Frameworks: A Comprehensive DFT Study Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies Source: ACS Omega URL:[Link]

  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview Source: MDPI URL:[Link]

  • Fragment-based approach for the efficient calculation of the refractive index of metal–organic frameworks Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 2-Chloro-5-nitroterephthalic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-nitroterephthalic Acid Introduction 2-Chloro-5-nitroterephthalic acid is a substituted aromatic dicarboxylic acid with the molecular formul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-nitroterephthalic Acid

Introduction

2-Chloro-5-nitroterephthalic acid is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₄ClNO₆ and a monoisotopic mass of 244.97 Da[1]. Its structural complexity, featuring two carboxylic acid groups, a nitro group, and a chlorine atom, makes it a valuable building block in the synthesis of polymers, dyes, and pharmaceutical intermediates. For researchers and professionals in drug development and materials science, the unambiguous identification and structural characterization of this and related molecules are paramount. Mass spectrometry, coupled with chromatographic separation, stands as a cornerstone analytical technique for this purpose.

This technical guide provides a detailed exploration of the predicted mass spectrometric fragmentation behavior of 2-Chloro-5-nitroterephthalic acid under both Electrospray Ionization (ESI) and Electron Ionization (EI). As a senior application scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the fragmentation pathways, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Physicochemical Properties and Ionization Behavior

The analytical approach to 2-Chloro-5-nitroterephthalic acid is dictated by its physicochemical properties. The two carboxylic acid functional groups render the molecule highly polar and acidic, making it well-suited for analysis by Liquid Chromatography (LC) coupled with Electrospray Ionization (ESI).

  • Electrospray Ionization (ESI): In negative ion mode, the acidic protons of the carboxylic acid groups are readily abstracted, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻, at m/z 244. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments. The presence of multiple electronegative groups (nitro, chloro, and carboxylates) enhances signal intensity in negative mode ESI[2].

  • Electron Ionization (EI): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile nature of this dicarboxylic acid necessitates a derivatization step, typically silylation, to increase its volatility[3][4]. Following derivatization, EI at a standard 70 eV will produce a molecular ion (M⁺˙). However, for the underivatized molecule, analysis would likely proceed via a direct insertion probe. The stable aromatic core is expected to yield a discernible molecular ion peak[5]. The presence of chlorine will result in a characteristic M+2 isotopic pattern with an intensity approximately one-third that of the molecular ion peak, a key diagnostic feature[6].

Predicted Fragmentation Pathway: Electrospray Ionization (ESI) in Negative Ion Mode

Negative mode ESI-MS/MS is the preferred method for the structural elucidation of this molecule due to its high sensitivity and the predictable fragmentation of the [M-H]⁻ precursor ion. The fragmentation cascade is primarily driven by the loss of small, stable neutral molecules.

Upon collisional activation, the precursor ion at m/z 244 is expected to follow several competing, well-documented fragmentation pathways.

  • Primary Fragmentation: Decarboxylation The most favorable and common initial fragmentation step for ionized aromatic carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da)[2][7][8]. This results in the formation of a highly abundant product ion at m/z 200 . This process is energetically favored as it leads to a stabilized carbanion on the aromatic ring.

  • Secondary Fragmentation Pathways from m/z 200 The fragment ion at m/z 200 serves as a key intermediate, undergoing further fragmentation to yield diagnostic product ions:

    • Loss of a Second CO₂ Molecule (44 Da): Subsequent decarboxylation from the remaining carboxylic acid group leads to a fragment at m/z 156 .

    • Loss of the Nitro Group (NO₂, 46 Da): The loss of a nitro radical is a characteristic fragmentation for nitroaromatic compounds, resulting in an ion at m/z 154 [2][7].

    • Loss of Nitric Oxide (NO, 30 Da): Another common pathway for nitroaromatics is the loss of NO, which would produce a fragment at m/z 170 [2][7].

    • Loss of Chlorine Radical (Cl, 35/37 Da): Cleavage of the carbon-chlorine bond results in product ions at m/z 165 and m/z 163 , reflecting the isotopic distribution of chlorine.

The following diagram illustrates the primary fragmentation cascade initiated by decarboxylation.

G parent [M-H]⁻ m/z 244 frag1 [M-H-CO₂]⁻ m/z 200 parent->frag1 - CO₂ (44 Da) frag2a [M-H-2CO₂]⁻ m/z 156 frag1->frag2a - CO₂ (44 Da) frag2b [M-H-CO₂-NO₂]⁻ m/z 154 frag1->frag2b - NO₂ (46 Da) frag2c [M-H-CO₂-Cl]⁻ m/z 165 frag1->frag2c - Cl (35 Da)

Caption: Predicted ESI fragmentation of 2-Chloro-5-nitroterephthalic acid.

Predicted Fragmentation Pathway: Electron Ionization (EI)

In an EI source, the high-energy electrons create a radical cation M⁺˙ (m/z 245/247 ) that undergoes extensive fragmentation. The fragmentation of aromatic compounds in EI is characterized by cleavages initiated by the functional groups attached to the stable ring.

  • Primary Fragmentation Pathways from M⁺˙ (m/z 245/247):

    • Loss of a Hydroxyl Radical (·OH, 17 Da): A common fragmentation for aromatic carboxylic acids, leading to a prominent acylium ion at m/z 228/230 [9][10].

    • Loss of a Nitro Group (·NO₂, 46 Da): This is a highly characteristic cleavage for nitroaromatics, producing an ion at m/z 199/201 [11][12].

    • Loss of a Chlorine Radical (·Cl, 35/37 Da): This yields a significant ion at m/z 210 .

    • Loss of a Carboxyl Radical (·COOH, 45 Da): This cleavage results in an ion at m/z 200/202 .

  • Secondary Fragmentation: The primary fragment ions, particularly the acylium ions, will undergo subsequent loss of carbon monoxide (CO, 28 Da). For example, the ion at m/z 228/230 (from loss of ·OH) can lose CO to form an ion at m/z 200/202 . Further sequential losses of CO, COOH, and NO₂ from the various primary fragments will generate a complex but interpretable spectrum.

Summary of Predicted Fragments

The following table summarizes the key diagnostic ions predicted for 2-Chloro-5-nitroterephthalic acid under both ionization techniques.

Ionization ModePrecursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure/Notes
ESI (-) 244-244[M-H]⁻
244CO₂ (44 Da)200[M-H-CO₂]⁻
200CO₂ (44 Da)156[M-H-2CO₂]⁻
200NO₂ (46 Da)154[M-H-CO₂-NO₂]⁻
200Cl (35 Da)165[M-H-CO₂-Cl]⁻
EI (+) 245/247-245/247M⁺˙ (Isotopic pattern is key)
245/247·OH (17 Da)228/230[M-OH]⁺
245/247·NO₂ (46 Da)199/201[M-NO₂]⁺
245/247·Cl (35 Da)210[M-Cl]⁺
228/230CO (28 Da)200/202[M-OH-CO]⁺

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the analysis of 2-Chloro-5-nitroterephthalic acid.

Protocol 1: LC-MS/MS Analysis (ESI)

This protocol is designed for quantitative analysis and structural confirmation using a triple quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile:water to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in the mobile phase.

    • For unknown samples, perform a solid-phase extraction (SPE) if matrix cleanup and concentration are required[13].

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Data Acquisition:

      • Full Scan (Q1): Scan from m/z 50 to 300 to confirm the presence of the [M-H]⁻ ion at m/z 244.

      • Product Ion Scan: Select m/z 244 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a full fragmentation spectrum.

      • Multiple Reaction Monitoring (MRM): For quantification, monitor specific transitions, such as m/z 244 → 200 (decarboxylation) and m/z 244 → 154 (decarboxylation + loss of NO₂).

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI-) Sample Sample Injection Column C18 Column Separation Sample->Column IonSource Ion Source [M-H]⁻ Formation Column->IonSource Q1 Q1: Precursor Selection (m/z 244) IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Scan (m/z 50-250) Q2->Q3 Detector Detector Q3->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis (EI)

This protocol requires derivatization to make the analyte volatile.

  • Sample Derivatization (Silylation):

    • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. This process replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups[3].

  • Gas Chromatography (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane)[11].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan from m/z 50 to 550 to detect the derivatized molecular ion and its characteristic fragments.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-5-nitroterephthalic acid is highly predictable and provides a wealth of structural information. In negative mode ESI, the primary diagnostic fragment is the decarboxylated ion at m/z 200 , which serves as the entry point for subsequent losses of a second CO₂, the nitro group, or the chlorine atom. In EI mode, after appropriate derivatization, the fragmentation will be dictated by characteristic losses of hydroxyl, nitro, and chloro radicals from the molecular ion. The distinct isotopic signature of chlorine provides an additional layer of confirmation in all mass spectrometric analyses. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify, characterize, and quantify this molecule in complex matrices, supporting advancements in chemical synthesis and drug development.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 247-256. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Iartsev, V. A., et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]

  • Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 37(12), 1635-1648. [Link]

  • Soga, T., & Heiger, D. N. (2000). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Analytical Chemistry, 72(6), 1236-1241. [Link]

  • National Institute of Standards and Technology. Terephthalic acid, 2TMS derivative. NIST Chemistry WebBook. [Link]

  • Barron, L., et al. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A, 1149(2), 238-244. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 425-435. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Course Material. [Link]

  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Educational Resource. [Link]

  • Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(10), 1262-1274. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Educational Resource. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. Educational Resource. [Link]

Sources

Protocols & Analytical Methods

Method

Solvothermal synthesis conditions for 2-Chloro-5-nitroterephthalic acid MOFs

Application Note: Solvothermal Synthesis and Activation Protocols for DMOF-2,5-NO2Cl Target Audience: Materials scientists, MOF chemists, and drug delivery researchers. Objective: To provide a highly reproducible, mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvothermal Synthesis and Activation Protocols for DMOF-2,5-NO2Cl

Target Audience: Materials scientists, MOF chemists, and drug delivery researchers. Objective: To provide a highly reproducible, mechanistically grounded protocol for the solvothermal synthesis of DMOF-2,5-NO2Cl (a zinc-based, DABCO-pillared metal-organic framework utilizing 2-chloro-5-nitroterephthalic acid).

Mechanistic Principles & Structural Causality

The rational design of flexible metal-organic frameworks (MOFs) relies heavily on the electronic and steric properties of the organic linkers. DMOF-2,5-NO2Cl is a pillared framework consisting of 2D square grids formed by zinc(II) paddle-wheel secondary building units (SBUs) coordinated to 2-chloro-5-nitroterephthalic acid (BDC-2,5-NO2Cl)[1][2]. These 2D layers are axially connected by 1,4-diazabicyclo[2.2.2]octane (DABCO) pillars to form a 3D porous network[3].

The Causality of Regioisomerism: The specific use of the 2,5-disubstituted regioisomer (para-positioning of the -Cl and -NO2 groups) is not arbitrary. The strong electron-withdrawing nature of both the chloro and nitro groups significantly reduces the electron density of the central benzene ring[2]. This electronic depletion weakens the coordination bond between the Zn²⁺ ions and the carboxylate oxygens[4][5]. Consequently, while the ortho-substituted analog (DMOF-2,3-NO2Cl) maintains a rigid, highly porous structure upon solvent evacuation, the 2,5-isomer exhibits pronounced "breathing behavior" (structural flexibility), often collapsing into a narrow-pore state until triggered by specific guest molecules[4][6]. Understanding this electronic causality is critical when activating the MOF for gas sorption or drug encapsulation.

Experimental Design & Reagent Stoichiometry

The solvothermal method is selected over room-temperature precipitation to ensure the formation of highly crystalline, defect-free macroscopic single crystals (typically 0.5–2 mm in size)[3]. N,N-dimethylformamide (DMF) is utilized as the primary solvent because its high boiling point accommodates the 120 °C reaction temperature, and its thermal degradation produces trace amines that buffer the solution, facilitating the slow deprotonation of the terephthalic acid[7].

Table 1: Quantitative Reagent Parameters

Reagent / ComponentChemical FormulaMolecular WeightEquivalentsAmountRole in Synthesis
Metal Node Zn(NO₃)₂·6H₂O297.49 g/mol 1.0 eq0.60 mmol (178.5 mg)Provides Zn²⁺ for the paddle-wheel SBU.
Primary Linker 2-Chloro-5-nitroterephthalic acid245.57 g/mol 1.0 eq0.60 mmol (147.3 mg)Forms the 2D equatorial grid; dictates framework flexibility.
Pillar Ligand DABCO112.17 g/mol 0.5 eq0.30 mmol (33.6 mg)Axially connects 2D sheets; prevents framework collapse.
Solvent DMF73.09 g/mol N/A15.0 mLSolubilizes precursors; modulates crystallization kinetics.

Note: The 2:2:1 stoichiometric ratio of Zn:BDC:DABCO in the final empirical formula Zn₂(BDC-2,5-NO₂Cl)₂(DABCO) dictates the initial precursor loading, though a slight excess of metal is sometimes used to drive the equilibrium[3][8].

Step-by-Step Solvothermal Protocol

This protocol is designed as a self-validating system; visual cues (e.g., gelation, crystal clarity) serve as quality control checkpoints throughout the workflow.

Phase 1: Precursor Assembly & Homogenization
  • Dissolution: In a 20 mL glass scintillation vial, add 178.5 mg of Zn(NO₃)₂·6H₂O and 147.3 mg of 2-chloro-5-nitroterephthalic acid to 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Pillar Addition: Dissolve 33.6 mg of DABCO in 5 mL of DMF. Slowly add this solution dropwise to the Zn/BDC mixture under continuous magnetic stirring (350 rpm) at room temperature[9].

  • Equilibration: Allow the mixture to stir for 3 hours. Validation Check: The solution may initially form a transient white gel or slurry, which should clarify or form a fine, homogenous suspension over the 3-hour period as pre-nucleation clusters assemble[8].

Phase 2: Solvothermal Crystallization
  • Filtration: Pass the homogenized solution through a fine-porosity glass frit (Size P8) to remove any amorphous aggregates that could act as unwanted nucleation sites[8][9].

  • Heating: Transfer the clear filtrate into a Teflon-lined stainless-steel autoclave (or tightly seal the glass vial if rated for pressure). Place in an isothermal programmable oven.

  • Crystallization: Ramp the temperature to 120 °C at a rate of 2.5 °C/min. Hold at 120 °C for exactly 48 hours[8][9].

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 2.5 °C/min. Causality: Rapid cooling induces thermal shock, leading to macroscopic fracturing of the crystals and loss of internal pore integrity[8].

Phase 3: Post-Synthetic Activation (Critical Step)

Because DMOF-2,5-NO2Cl is highly flexible, improper activation will result in irreversible pore collapse. 8. Primary Washing: Decant the mother liquor and wash the resulting transparent crystals three times with 5 mL aliquots of fresh DMF to remove unreacted starting materials[8]. 9. Solvent Exchange: Submerge the crystals in anhydrous Chloroform (CHCl₃). Replace the CHCl₃ with fresh solvent every 24 hours for 3 consecutive days[8]. Causality: CHCl₃ has a significantly lower surface tension than DMF. Exchanging the high-boiling solvent for a low-surface-tension solvent minimizes capillary forces during vacuum drying, preserving the fragile open-pore state of the flexible framework. 10. Thermal Vacuum Activation: Transfer the solvent-exchanged crystals to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) and gradually heat to 110 °C. Hold overnight (12 hours) to yield the fully activated DMOF-2,5-NO2Cl[10].

Workflow Visualization

Workflow N1 1. Precursor Assembly Zn(NO3)2 + Ligands + DMF N2 2. Homogenization Stir 3h at 350 rpm N1->N2 N3 3. Solvothermal Synthesis 120°C for 48h N2->N3 N4 4. Controlled Cooling 2.5°C/min to 25°C N3->N4 N5 5. Solvent Exchange DMF → CHCl3 (3 cycles) N4->N5 N6 6. Vacuum Activation 110°C, 12h N5->N6

Caption: Solvothermal synthesis and low-surface-tension activation workflow for DMOF-2,5-NO2Cl.

Expected Outcomes & Comparative Porosity

To validate the success of the synthesis, researchers should perform N₂ sorption isotherms at 77 K. Due to the regioisomeric effect, the 2,5-disubstituted framework will behave differently than standard rigid MOFs.

Table 2: Expected Regioisomeric Porosity Behavior (Post-Activation)

FrameworkLigand SubstitutionFramework RigidityExpected N₂ Uptake Profile (77 K)
DMOF-2,3-NO2Cl Ortho (2,3-)RigidType I Isotherm (High porosity, ~300 cm³/g)[4]
DMOF-2,5-NO2Cl Para (2,5-)Flexible (Breathing)Gated/Stepped Isotherm (Low initial uptake, pore opening at higher relative pressures)[4][6]

Note: If DMOF-2,5-NO2Cl exhibits zero uptake across all pressures, it indicates irreversible pore collapse during Step 9. Ensure the CHCl₃ used is strictly anhydrous.

References

  • Experimental, Structural, and Computational Investigation of Mixed Metal–Organic Frameworks from Regioisomeric Ligands for Porosity Control. Crystal Growth & Design.[Link]

  • Aromatic Substituent Effects on the Flexibility of Metal–Organic Frameworks. Inorganic Chemistry.[Link]

  • Three Component Controls in Pillared Metal-Organic Frameworks for Catalytic Carbon Dioxide Fixation. Catalysts.[Link]

  • DMOF-1 as a Representative MOF for SO2 Adsorption in both Humid and Dry Conditions. Industrial & Engineering Chemistry Research.[Link]

Sources

Application

Application Note: Esterification Strategies for 2-Chloro-5-nitroterephthalic Acid Derivatives

Executive Summary & Mechanistic Causality The synthesis of diesters from 2-Chloro-5-nitroterephthalic acid (CAS 185945-89-5)[1] presents a unique set of challenges in organic synthesis. As a dicarboxylic acid, it is seve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The synthesis of diesters from 2-Chloro-5-nitroterephthalic acid (CAS 185945-89-5)[1] presents a unique set of challenges in organic synthesis. As a dicarboxylic acid, it is severely deactivated by two potent electron-withdrawing groups: a nitro group ( −NO2​ ) and a chloro substituent ( −Cl ).

From a mechanistic standpoint, these functional groups exert strong inductive ( −I ) and resonance ( −M ) effects that significantly lower the pKa​ of the carboxylic acids. While this makes the acid easily deprotonated, it drastically reduces the nucleophilicity of the carbonyl oxygen. Standard acid-catalyzed Fischer esterification relies on the protonation of this carbonyl oxygen to initiate the reaction; thus, traditional Fischer protocols often result in abysmal yields and unacceptably long reaction times. Furthermore, the ortho-chloro and ortho-nitro groups create massive steric shields around the carbonyl carbons, physically blocking the approach of bulky alcohols.

To overcome this dual electronic and steric deactivation, the carbonyl hydroxyl group must be converted into a superior leaving group prior to nucleophilic attack. This guide details two self-validating, field-proven protocols: Thionyl Chloride-mediated Acyl Substitution for simple aliphatic esters (e.g., Dimethyl 2-chloro-5-nitroterephthalate, CAS 32888-86-1), and Steglich Esterification for sterically hindered or acid-sensitive alcohols[2].

Workflow Start 2-Chloro-5-nitroterephthalic Acid (Deactivated Di-acid) Decision Select Target Ester Profile Start->Decision PathA Simple Aliphatic Esters (Methyl, Ethyl) Decision->PathA PathB Bulky / Sensitive Esters (tert-Butyl, Complex Alcohols) Decision->PathB MethA Protocol A: SOCl₂ / ROH Acyl Chloride Pathway PathA->MethA MethB Protocol B: DCC / DMAP Steglich Esterification PathB->MethB

Decision tree for selecting the esterification protocol based on the target alcohol profile.

Protocol A: Thionyl Chloride (SOCl₂) Mediated Esterification

Best for: Methanol, Ethanol, and robust primary alcohols.

Causality & Rationale: Thionyl chloride reacts with methanol to generate hydrogen chloride and methyl sulfite in situ[3]. More importantly, it converts the sterically hindered carboxylic acids into highly reactive acyl chlorides. The electron-withdrawing nitro and chloro groups, which hindered the Fischer esterification, now work to our advantage—they make the acyl chloride carbon extremely electrophilic, driving rapid nucleophilic attack by the alcohol[4].

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with anhydrous methanol (10 volumes relative to the acid) and a magnetic stir bar.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl Chloride ( SOCl2​ , 4.5 equivalents) dropwise over 15 minutes.

    • Self-Validation: The reaction is exothermic and will release HCl and SO2​ gas. Vigorous bubbling confirms the generation of the active chlorinating environment[5].

  • Substrate Addition: Add 2-Chloro-5-nitroterephthalic acid (1.0 equivalent)[1] in one portion. Remove the ice bath.

  • Thermal Driving: Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 12–16 hours.

    • Insight: The severe steric bulk of the ortho substituents necessitates thermal energy to drive the acyl chloride formation to completion.

  • Monitoring: Check reaction progress via TLC (DCM:MeOH 9:1). The highly polar di-acid baseline spot will disappear, replaced by a high- Rf​ diester spot.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and SOCl2​ . Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (to neutralize residual HCl and extract any unreacted mono-esters), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield Dimethyl 2-chloro-5-nitroterephthalate as a solid.

Protocol B: Steglich Esterification (DCC/DMAP)

Best for: tert-Butanol, complex secondary/tertiary alcohols, and acid-sensitive substrates.

Causality & Rationale: Developed by Neises and Steglich in 1978[2], this method avoids harsh acidic conditions. N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea intermediate. Because 2-Chloro-5-nitroterephthalic acid is highly sterically hindered, direct attack by a bulky alcohol is too slow. Without a catalyst, the intermediate would undergo a parasitic [1,3]-acyl shift to form an inactive N-acylurea[6]. 4-Dimethylaminopyridine (DMAP) solves this: as a small, highly nucleophilic catalyst, it rapidly attacks the O-acylisourea to form an exposed, highly reactive acylpyridinium intermediate, which is then easily captured by the alcohol[6].

Mechanism Acid Hindered Di-Acid OAI O-Acylisourea Intermediate Acid->OAI + DCC DCC DCC DCC->OAI AcylPy Acylpyridinium Active Ester OAI->AcylPy + DMAP (Fast) Product Target Diester + DCU OAI->Product Direct Attack (Slow/Hindered) DMAP DMAP Catalyst DMAP->AcylPy AcylPy->Product + ROH Alcohol ROH Alcohol->Product

Steglich esterification mechanism highlighting DMAP-mediated acyl transfer to bypass steric bulk.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under inert atmosphere (Nitrogen/Argon), dissolve 2-Chloro-5-nitroterephthalic acid (1.0 eq) and the target alcohol (2.5 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.2 eq). Stir to ensure complete dissolution.

  • Activation: Cool the mixture to 0 °C. Add DCC (2.2 eq) portion-wise over 10 minutes.

    • Insight: Adding DCC at 0 °C controls the exothermic formation of the O-acylisourea and suppresses side reactions[2].

  • Reaction: Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature. Stir for 16–24 hours.

    • Self-Validation: As the reaction proceeds, Dicyclohexylurea (DCU) will precipitate out of the DCM solution as a dense white solid. The visual accumulation of this byproduct confirms the reaction is successfully turning over[7].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold DCM.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (to protonate and remove the DMAP catalyst), saturated NaHCO3​ , and brine.

  • Isolation: Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography if trace DCU remains.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics for both protocols to aid in workflow selection:

ParameterProtocol A (SOCl₂ / MeOH)Protocol B (DCC / DMAP)
Primary Use Case Simple alkyl esters (Methyl, Ethyl)Bulky/sensitive esters (tert-Butyl)
Reaction Temperature 0 °C Reflux (65 °C)0 °C Room Temperature
Typical Yield 85% – 95%70% – 85%
Key Byproducts SO2​ , HCl (gases, easily removed)Dicyclohexylurea (DCU, requires filtration)
Atom Economy HighLow (High molecular weight coupling agents)
Scalability Excellent (Standard for industrial scale)Moderate (DCU removal is tedious at scale)

Sources

Method

Engineering Lanthanide-MOF Luminescent Probes Using 2-Chloro-5-nitroterephthalic Acid: A Comprehensive Application Note

Executive Summary & Mechanistic Rationale The development of highly sensitive, selective, and robust luminescent probes is a critical frontier in environmental monitoring and diagnostic assays. Lanthanide-based Metal-Org...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly sensitive, selective, and robust luminescent probes is a critical frontier in environmental monitoring and diagnostic assays. Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) have emerged as premier candidates for these applications due to their sharp emission profiles, large Stokes shifts, and long luminescence lifetimes. However, because direct excitation of lanthanide ions (e.g., Eu³⁺, Tb³⁺) is forbidden by Laporte’s selection rules, they suffer from negligible intrinsic fluorescence.

To circumvent this, we employ the "Antenna Effect" —incorporating an organic ligand that absorbs ultraviolet light and transfers this energy to the emitting levels of the lanthanide ion . 2-Chloro-5-nitroterephthalic acid (CNTA) is a strategically designed ligand for this purpose.

Why 2-Chloro-5-nitroterephthalic Acid?

The selection of CNTA as the organic linker is driven by three distinct structural advantages:

  • Heavy-Atom Effect: The chlorine atom facilitates spin-orbit coupling, significantly enhancing the rate of Intersystem Crossing (ISC) from the ligand's excited singlet state (S₁) to its triplet state (T₁).

  • Triplet Energy Tuning: The electron-withdrawing nitro (-NO₂) group lowers the T₁ energy level of the terephthalic acid core. This finely tunes the energy gap to optimally match the resonance levels of specific lanthanides (e.g., the ⁵D₄ level of Tb³⁺ or the ⁵D₀ level of Eu³⁺), minimizing non-radiative energy loss .

  • Analyte Recognition Sites: The uncoordinated oxygen atoms of the nitro group act as Lewis basic sites, providing specific interaction nodes for heavy metal cations (e.g., Fe³⁺, Pb²⁺) or electron-deficient nitroaromatic explosives via hydrogen bonding or dipole interactions .

AntennaEffect S0 Ligand Ground State (S0) 2-Chloro-5-nitroterephthalic acid S1 Ligand Excited Singlet (S1) UV Absorption S0->S1 hν (UV Excitation) T1 Ligand Triplet State (T1) Intersystem Crossing (ISC) S1->T1 ISC (Enhanced by Cl) LnExcited Lanthanide Excited State (e.g., 5D4 for Tb3+) T1->LnExcited Antenna Energy Transfer LnGround Lanthanide Ground State Visible Emission LnExcited->LnGround Radiative Decay (Fluorescence) Quenching Analyte Interaction (PET / RET Quenching) LnExcited->Quenching Non-Radiative Decay

Fig 1. Antenna effect mechanism and analyte-induced luminescence quenching in Ln-CNTA MOFs.

Experimental Workflow & Self-Validating Protocols

The synthesis and deployment of Ln-CNTA MOFs require precise control over thermodynamics and surface chemistry. The following protocols are designed as self-validating systems to ensure reproducibility and data integrity.

Workflow A 1. Solvothermal Synthesis Ln(NO3)3 + CNTA B 2. Activation Solvent Exchange & Drying A->B C 3. Probe Dispersion Ultrasonication in H2O B->C D 4. Sensing Assay Fluorescence Titration C->D E 5. Data Analysis Stern-Volmer Plotting D->E

Fig 2. Step-by-step experimental workflow for Ln-CNTA probe preparation and sensing.

Protocol 1: Solvothermal Synthesis of Ln-CNTA MOF

Causality Note: Solvothermal synthesis is chosen over room-temperature precipitation because the high temperature and pressure allow for reversible coordination bond formation, effectively "annealing" out defects and yielding highly crystalline, porous frameworks.

Materials:

  • Lanthanide Nitrate Hexahydrate (e.g., Tb(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O)

  • 2-Chloro-5-nitroterephthalic acid (CNTA)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water (DI H₂O)

Procedure:

  • Dissolution: Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O and 0.1 mmol of CNTA in a solvent mixture of 4 mL DMF and 1 mL DI H₂O.

    • Insight: DMF acts not only as a solvent but dynamically decomposes at high temperatures to release basic amines, which gradually deprotonate the CNTA ligand, controlling the rate of crystal nucleation.

  • Reaction: Transfer the clear solution to a 10 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours.

  • Cooling: Cool to room temperature at a controlled rate of 5 °C/hour. Rapid cooling traps kinetic defects; slow cooling ensures thermodynamic structural stability.

  • Harvesting: Recover the resulting microcrystals via centrifugation (8,000 rpm, 5 min).

Self-Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on an aliquot of the dried powder. Compare the diffractogram against the simulated single-crystal data. A matching pattern confirms phase purity. The presence of broad, amorphous humps indicates incomplete crystallization, requiring an adjustment of the DMF:H₂O ratio.

Protocol 2: Activation and Probe Preparation

Causality Note: Unreacted ligands trapped in the MOF pores will cause erratic background fluorescence. Solvent exchange replaces high-boiling DMF with low-boiling ethanol, which is easily removed without collapsing the MOF framework.

Procedure:

  • Washing: Wash the synthesized crystals three times with fresh DMF, followed by three times with absolute ethanol. Soak the crystals in ethanol for 24 hours, replacing the solvent twice.

  • Drying: Dry the exchanged crystals under a dynamic vacuum at 80 °C for 12 hours.

  • Dispersion: Weigh exactly 2.0 mg of the activated Ln-CNTA powder and disperse it in 20 mL of the target aqueous buffer (e.g., HEPES, pH 7.4). Sonicate for 30 minutes to form a stable, homogeneous suspension (100 µg/mL).

Self-Validation Checkpoint 2: Measure the dynamic light scattering (DLS) of the suspension. A polydispersity index (PDI) < 0.3 confirms a uniform suspension suitable for reproducible optical measurements.

Protocol 3: Analyte Sensing via Fluorescence Titration

Procedure:

  • Baseline Measurement: Place 2.0 mL of the Ln-CNTA suspension in a quartz cuvette. Record the initial emission spectrum (e.g., for Tb³⁺, excite at ~320 nm and monitor the ⁵D₄ → ⁷F₅ transition at 545 nm).

  • Titration: Incrementally add 10 µL aliquots of the analyte solution (e.g., 1 mM Fe³⁺ or Trinitrophenol). Stir for 1 minute after each addition to ensure equilibrium.

  • Data Collection: Record the emission spectrum after each addition.

Self-Validation Checkpoint 3 (Crucial): Conduct a parallel control titration adding only the pure solvent (blank). If the luminescence decreases by more than 5% over the total volume added, the dilution effect is confounding the quenching data. You must mathematically correct the emission intensities using the formula: Icorrected​=Imeasured​×(V0​+Vadded​)/V0​ .

Data Presentation and Interpretation

The sensing efficiency of the Ln-CNTA probe is quantified using the Stern-Volmer equation: I0​/I=1+Ksv​[Q] Where I0​ is the initial intensity, I is the intensity after analyte addition, [Q] is the analyte concentration, and Ksv​ is the Stern-Volmer quenching constant.

Table 1: Expected Photophysical Properties and Sensing Metrics for Ln-CNTA Probes
Lanthanide IonDominant Emitting LevelPeak Emission WavelengthTarget AnalytePrimary Quenching MechanismTypical Ksv​ (M⁻¹)Estimated LOD
Tb³⁺ ⁵D₄ → ⁷F₅545 nm (Green)Fe³⁺Competitive Absorption / PET~1.5 × 10⁴< 0.5 µM
Tb³⁺ ⁵D₄ → ⁷F₅545 nm (Green)Trinitrophenol (TNP)Resonance Energy Transfer (RET)~3.2 × 10⁴< 0.1 µM
Eu³⁺ ⁵D₀ → ⁷F₂615 nm (Red)AcetonePhotoinduced Electron Transfer (PET)~8.0 × 10³~ 1.2 µM
Eu³⁺ ⁵D₀ → ⁷F₂615 nm (Red)Pb²⁺Structural distortion / PET~1.1 × 10⁴< 0.8 µM

Note: The high Ksv​ values for TNP and Fe³⁺ are driven by the strong spectral overlap between the absorption bands of these analytes and the excitation/emission bands of the Ln-CNTA framework, facilitating highly efficient non-radiative energy transfer .

References

  • Multifunctional Ln–MOF Luminescent Probe for Efficient Sensing of Fe³⁺, Ce³⁺, and Acetone. ACS Applied Materials & Interfaces (2018). Available at:[Link]

  • Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. Polymers (2024). Available at:[Link]

  • Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes. Molecules (2023). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 2-Chloro-5-nitroterephthalic Acid

Welcome to the technical support guide for 2-Chloro-5-nitroterephthalic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Chloro-5-nitroterephthalic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. The following information is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions.

Understanding the Challenge: The Structure of 2-Chloro-5-nitroterephthalic Acid

2-Chloro-5-nitroterephthalic acid is a substituted aromatic dicarboxylic acid. Its structure, featuring two carboxylic acid groups, a chloro group, and a nitro group on a benzene ring, contributes to its generally low solubility in many common organic solvents. The strong intermolecular forces, including hydrogen bonding from the carboxylic acids and dipole-dipole interactions from the nitro and chloro groups, lead to a stable crystal lattice that is difficult to disrupt.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low to no solubility of 2-Chloro-5-nitroterephthalic acid in common organic solvents like methanol, ethanol, and acetone at room temperature. Is this expected?

A1: Yes, this is a common observation. The combination of polar functional groups (carboxylic acids, nitro group) and the rigid aromatic ring leads to strong crystal lattice energy. Overcoming this energy to dissolve the compound requires solvents with specific properties. While it is noted that nitroterephthalic acid has some solubility in polar organic solvents, the chloro-substitution can further impact this.[1]

Initial Troubleshooting Steps:

  • Increase Temperature: Gently heating the solvent can significantly increase the solubility of many compounds.[2][3] For carboxylic acids, this can be particularly effective. Monitor for any signs of degradation (color change) and consider running a small-scale test to determine thermal stability.

  • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.[4][5][6] Techniques like micronization or even simple mortar and pestle grinding can be beneficial.[5][7]

Q2: I've tried heating, but the solubility is still insufficient for my needs. What are my next steps for solvent selection?

A2: When single common solvents fail, a more systematic approach to solvent selection and the use of co-solvents is necessary. The principle of "like dissolves like" is a good starting point.[8]

Recommended Solvent Screening Protocol:

A tiered approach to solvent screening is often most effective. Start with solvents that have a higher capacity to disrupt the intermolecular forces of your compound.

Solvent Tier Solvent Examples Rationale
Tier 1: Highly Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)These solvents are excellent at dissolving a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds.[4][7][9]
Tier 2: Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese solvents have moderate polarity and can be effective, particularly when used as co-solvents.
Tier 3: Co-Solvent Systems A mixture of a primary solvent (e.g., water, buffer) with a water-miscible organic solvent (e.g., DMSO, ethanol).[4][7][10][11]Co-solvents can modify the overall polarity of the solvent system to better match the solute.

Experimental Protocol: Co-Solvent Screening [8]

  • Preparation: In separate vials, place a small, known amount of 2-Chloro-5-nitroterephthalic acid (e.g., 5 mg).

  • Initial Test: To each vial, add 0.5 mL of your primary, less effective solvent (e.g., methanol) to confirm poor solubility.

  • Titration: Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF) in your primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).

  • Dissolution: Add the co-solvent mixtures stepwise to the vials containing the solid, vortexing or sonicating after each addition, until the solid dissolves.

  • Analysis: Record the minimum concentration of the co-solvent required for complete dissolution. This will guide the preparation of your reaction or formulation solvent system.

Q3: Can I use pH modification to improve the solubility of 2-Chloro-5-nitroterephthalic acid?

A3: Absolutely. This is one of the most effective strategies for compounds containing acidic or basic functional groups.[4][7][12][13] Since 2-Chloro-5-nitroterephthalic acid has two carboxylic acid groups, it is an acidic compound.

The Underlying Principle (Causality):

At a pH below its pKa, a carboxylic acid exists predominantly in its neutral, protonated form (R-COOH).[14][15] This form is generally less soluble in aqueous solutions. By increasing the pH of the solution with a base, the carboxylic acid groups are deprotonated to form the corresponding carboxylate anions (R-COO⁻).[14][15] This charged species is significantly more polar and, therefore, more soluble in polar solvents like water.[12][14][16]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a Suspension: Create a suspension of 2-Chloro-5-nitroterephthalic acid in an aqueous buffer at a neutral or slightly acidic pH (e.g., pH 5-7).

  • Titrate with Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or KOH) dropwise.

  • Observe Dissolution: Monitor the suspension. As the pH increases, you should observe the solid dissolving.

  • Determine pH of Dissolution: Use a pH meter to determine the pH at which the compound completely dissolves. This will give you a practical working pH range for your experiments.

Important Considerations:

  • Choice of Base: Use a base that will not interfere with your downstream applications. For many biological assays, NaOH or KOH are suitable. For organic reactions, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent can be used to form a more soluble salt in situ.

  • Stability: Ensure that your compound is stable at the required pH. Some compounds can degrade under highly basic conditions.

pH_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Solubility Poorly Soluble R-COOH (Protonated) High_Solubility Highly Soluble R-COO⁻ (Deprotonated Salt) Low_Solubility->High_Solubility  Add Base (e.g., NaOH)   High_Solubility->Low_Solubility  Add Acid (e.g., HCl)   Troubleshooting_Workflow Start Start: Poor Solubility Observed Check_Solvent Q: In which solvent? Start->Check_Solvent Initial_Steps Try Initial Steps: 1. Increase Temperature 2. Reduce Particle Size Check_Solvent->Initial_Steps Sufficient Solubility Sufficient? Initial_Steps->Sufficient End End: Proceed with Experiment Sufficient->End Yes Advanced_Methods Try Advanced Methods: 1. pH Adjustment 2. Co-Solvents Sufficient->Advanced_Methods No Sufficient2 Solubility Sufficient? Advanced_Methods->Sufficient2 Sufficient2->End Yes Formulation Consider Formulation Strategies: - Cyclodextrins - Surfactants - Solid Dispersions Sufficient2->Formulation No

Caption: A logical workflow for troubleshooting poor solubility.

Q5: What are the safety considerations when working with 2-Chloro-5-nitroterephthalic acid and the recommended solvents?

A5: Safety is paramount. Always consult the Safety Data Sheet (SDS) for any chemical you are working with.

  • 2-Chloro-5-nitroterephthalic Acid: This compound is classified as a hazardous substance. It can cause skin and serious eye irritation. [17]Avoid contact with skin and eyes, and do not breathe the dust. [18]* Solvents:

    • DMSO/DMF/NMP: These are powerful solvents that can penetrate the skin. Always wear appropriate gloves (nitrile may not be sufficient for prolonged exposure to DMF/NMP; check glove compatibility charts). Work in a well-ventilated area or a fume hood.

    • Acids and Bases: Handle with care, wearing appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves.

References

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
  • Solubility enhancement techniques: A comprehensive review.
  • Solubilization techniques used for poorly w
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?
  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? - Pearson.
  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds)
  • Managing poor solubility and instability issues in reactions - Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • SAFETY D
  • CAS 610-29-7: Nitroterephthalic acid - CymitQuimica.
  • Safety D

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2-Chloro-5-nitroterephthalic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of 2-chloro-5-nitroterephtha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the isolation and purification of 2-chloro-5-nitroterephthalic acid.

Synthesizing this highly functionalized building block typically involves the electrophilic aromatic nitration of 2-chloroterephthalic acid. Because the aromatic ring is highly deactivated by two electron-withdrawing carboxyl groups, nitration requires harsh conditions and often proceeds incompletely, leaving unreacted precursors 1. Alternatively, synthesis via the oxidation of xylene derivatives can leave partially oxidized intermediates. This guide provides causal explanations, quantitative data, and self-validating protocols to resolve these specific separation bottlenecks.

Pathway & Impurity Analysis

Workflow Precursor 2-Chloroterephthalic Acid (Unreacted Precursor) Nitration Nitration (HNO3 / H2SO4) Precursor->Nitration Target 2-Chloro-5-nitroterephthalic Acid (Target Product) Nitration->Target Major Pathway Isomer 2-Chloro-3-nitroterephthalic Acid (Regioisomer Impurity) Nitration->Isomer Minor Pathway Xylene 2-Chloro-5-nitro-p-xylene (Alternative Precursor) Oxidation Oxidation (KMnO4 / HNO3) Xylene->Oxidation Oxidation->Target Complete Oxidation PartialOx 2-Chloro-5-nitro-p-toluic Acid (Partial Oxidation Impurity) Oxidation->PartialOx Incomplete Oxidation

Figure 1: Synthetic pathways to 2-chloro-5-nitroterephthalic acid and common reaction impurities.

Troubleshooting FAQs

Q1: Why is simple recrystallization ineffective for removing unreacted 2-chloroterephthalic acid from the nitration mixture? Causality: Both the precursor (2-chloroterephthalic acid) and the product (2-chloro-5-nitroterephthalic acid) are highly polar, rigid dicarboxylic acids. They exhibit nearly identical solubility profiles in standard organic solvents and readily co-crystallize due to extensive intermolecular hydrogen bonding. Standard solvent-based recrystallization cannot overcome the thermodynamic stability of these mixed crystal lattices. To achieve separation, you must exploit the electronic differences introduced by the functional groups 2.

Q2: How can I use a pH-gradient to isolate the target product? Causality: The addition of a nitro group at the 5-position introduces strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly increases the acidity (lowers the pKa) of the adjacent carboxylic acid group. By dissolving the crude mixture in a strong base and performing a reactive crystallization (slow acidification) 3, you can selectively precipitate the compounds. As the pH drops to ~3.8, the weaker acid (unreacted 2-chloroterephthalic acid) protonates and precipitates. The stronger acid (2-chloro-5-nitroterephthalic acid) remains ionized and soluble until the pH is further lowered to < 2.0.

Q3: My synthesis route involves the oxidation of 2-chloro-5-nitro-p-xylene. How do I remove partially oxidized intermediates like 2-chloro-5-nitro-p-toluic acid? Causality: Incomplete oxidation leaves toluic acid derivatives, which possess only one carboxylic acid group and one hydrophobic methyl group. This makes them significantly less polar than the target di-carboxylic acid. You can remove these intermediates via a hot solvent trituration using a moderately non-polar solvent like toluene or chloroform. The mono-acid dissolves, while the highly polar di-acid remains insoluble.

Q4: If precipitation fails due to complex regioisomer mixtures, is derivatization a viable purification strategy? Causality: Yes. Converting the crude acid mixture to dimethyl esters via Fischer esterification disrupts the intermolecular hydrogen bonding network. The resulting dimethyl esters are highly soluble in organic solvents and exhibit distinct retention factors (Rf) on silica gel. After separating the esters via column chromatography, the pure 2-chloro-5-nitroterephthalate ester is quantitatively hydrolyzed back to the free acid.

Quantitative Physicochemical Data

To guide your purification strategy, refer to the estimated physicochemical properties below. The pKa shifts are the primary driver for the reactive crystallization method.

CompoundMolecular Weight ( g/mol )Est. pKa1Est. pKa2Solubility (Aqueous, pH > 7)Solubility (Aqueous, pH 2)Solubility (Hot Toluene)
2-Chloroterephthalic acid 200.57~ 2.9~ 4.3High (as disodium salt)Very LowInsoluble
2-Chloro-5-nitroterephthalic acid 245.57~ 2.1~ 3.5High (as disodium salt)Very LowInsoluble
2-Chloro-5-nitro-p-toluic acid 215.59~ 3.2N/AModerate (as sodium salt)InsolubleSoluble

Experimental Protocols

Protocol A: Reactive Crystallization (pH-Gradient Precipitation)

This self-validating protocol exploits the pKa difference between the nitrated product and the unreacted precursor to achieve separation without chromatography.

  • Dissolution: Suspend 10 g of the crude reaction mixture in 100 mL of deionized water. Slowly add 2M NaOH under continuous stirring until the pH reaches 9.0–10.0 and the solid completely dissolves (forming disodium salts).

  • Filtration: Filter the alkaline solution through a Celite pad to remove any insoluble organic impurities or unreacted xylene precursors.

  • First Acidification (Precursor Removal): Heat the filtrate to 50°C. Using a calibrated pH meter, dropwise add 1M H₂SO₄ until the pH reaches exactly 3.8.

  • Equilibration: Maintain the temperature and stirring for 30 minutes. The unreacted 2-chloroterephthalic acid will selectively precipitate. Filter the hot suspension and discard the filter cake (or save for recycling).

  • Second Acidification (Product Isolation): Cool the filtrate to 10°C in an ice bath. Dropwise add 6M H₂SO₄ until the pH drops below 1.5. A thick, pale-yellow precipitate of 2-chloro-5-nitroterephthalic acid will form.

  • Validation: Filter the product, wash with ice-cold water (3 x 20 mL), and dry under vacuum. Verify purity via HPLC or ¹H-NMR (validate by confirming the disappearance of the precursor's aromatic proton signals).

Protocol B: Esterification-Purification-Hydrolysis Workflow

Use this method if the crude mixture contains regioisomers (e.g., the 3-nitro isomer) that cannot be cleanly separated by pH gradients.

  • Esterification: Reflux 10 g of the crude acid mixture in 150 mL of anhydrous methanol containing 2 mL of concentrated H₂SO₄ for 12 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over MgSO₄ and evaporate to yield the crude dimethyl esters.

  • Chromatography: Load the crude esters onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (starting at 9:1, moving to 7:3). Monitor by TLC; the dimethyl 2-chloro-5-nitroterephthalate will elute separately from the unreacted precursor and regioisomers.

  • Hydrolysis: Dissolve the purified ester in 50 mL of THF/Water (1:1). Add 3 equivalents of LiOH or NaOH. Stir at room temperature for 4 hours. Validation step: Check TLC to ensure complete consumption of the ester before proceeding.

  • Recovery: Acidify the aqueous layer to pH 1 with 2M HCl. Filter the precipitated pure 2-chloro-5-nitroterephthalic acid, wash with cold water, and dry under vacuum.

References

  • Marlena, B., Sulistyo, H., & Rochmadi, R. "Investigation of Crystal Size Distribution in Purification of Terephthalic Acid from Polyester Textile Industry Waste by Reactive Crystallization." Indonesian Journal of Chemistry. Semantic Scholar.
  • BenchChem Technical Support Team. "A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Development." Benchchem.
  • Ghaemy, M., & Mighani, H. "Synthesis and identification of dinitro- and diamino-terephthalic acid." ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Nitration for 2-Chloro-5-nitroterephthalic Acid

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals dealing with the challenging synthesis of functionalized terephth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals dealing with the challenging synthesis of functionalized terephthalic acids. Specifically, we address the thermodynamic and kinetic hurdles of nitrating 2-chloroterephthalic acid to yield 2-chloro-5-nitroterephthalic acid [1].

Below, you will find a mechanistic deep-dive, a targeted troubleshooting FAQ, quantitative temperature data, and self-validating experimental protocols.

Mechanistic Deep-Dive: The Challenge of the Deactivated Ring

The starting material, 2[2], features a benzene ring that is severely electron-deficient. The two carboxyl groups (-COOH) at the C1 and C4 positions are strongly electron-withdrawing via resonance (meta-directing). The chlorine atom at C2 is electron-withdrawing via induction, though weakly ortho/para-directing via resonance.

Because of this combined deactivating effect, standard electrophilic aromatic substitution (EAS) is extremely difficult[3]. The regioselectivity is dictated by a combination of electronic reinforcement and steric hindrance:

  • C1 -COOH directs the incoming nitronium ion ( NO2+​ ) to C3 and C5.

  • C2 -Cl directs to C3 (ortho) and C5 (para).

  • Steric Factor: The C3 position is highly sterically hindered, squeezed between the bulky chlorine atom and the C4 carboxyl group.

Consequently, the electrophilic attack is highly selective for the C5 position , but it requires significant thermal energy to reach the transition state[4].

EAS_Mechanism A 2-Chloroterephthalic Acid (Highly Deactivated Ring) C Electrophilic Attack (Sterically favored C5 position) A->C B Nitronium Ion (NO2+) Generation (HNO3/H2SO4) B->C D Sigma Complex (Wheland Intermediate) C->D High Activation Energy E 2-Chloro-5-nitroterephthalic Acid (Target Product) D->E Deprotonation

Caption: Mechanistic pathway of Electrophilic Aromatic Substitution (EAS) favoring the C5 position.

Troubleshooting FAQs: Temperature Optimization

Q1: Why is my nitration reaction stalling with <20% conversion at 60°C? Causality: At 60°C, the thermal energy in the system is insufficient to overcome the massive activation energy barrier imposed by the triply-deactivated ring. The reaction will stall, leaving unreacted starting material. Fuming nitric acid alone at this temperature cannot force the formation of the Wheland intermediate.

Q2: What is the optimal temperature window for direct nitration? Causality: The optimal thermodynamic window is 85°C to 95°C . In this range, the reaction kinetics are fast enough to achieve >90% conversion within 4 to 6 hours, while remaining safely below the threshold for oxidative degradation.

Q3: I pushed the reaction to 120°C to accelerate it. My yield dropped and the reactor pressurized. What happened? Causality: Nitration is a highly exothermic process. Exceeding 110°C in mixed acid (HNO3/H2SO4) triggers a thermal runaway risk. Furthermore, at extreme temperatures, nitric acid acts as a harsh oxidant rather than a nitrating agent. This leads to oxidative decarboxylation (loss of CO2​ ), resulting in unwanted byproducts like 2-chloro-5-nitrobenzoic acid, or complete oxidative ring cleavage[3].

Q4: My facility cannot safely handle fuming acids at 90°C. Is there a milder alternative? Causality: Yes, you can utilize the "Esterification Route" [3]. By first converting the carboxylic acids to methyl esters (e.g., dimethyl 2-chloroterephthalate), you remove the acidic protons and slightly reduce the severe electron-withdrawing effect of the carboxylates. This allows the nitration to proceed smoothly at a much safer 50°C–60°C . Post-nitration, a simple hydrolysis yields the target1[1].

Temp_Optimization Start Nitration of 2-Chloroterephthalic Acid T_Low T < 60°C Start->T_Low T_Opt T = 85°C - 95°C Start->T_Opt T_High T > 115°C Start->T_High R_Low Low Yield / Unreacted SM (Insufficient Activation Energy) T_Low->R_Low R_Opt Optimal Conversion (High Regioselectivity at C5) T_Opt->R_Opt R_High Thermal Runaway / Decarboxylation Byproducts T_High->R_High

Caption: Decision tree illustrating the causality of temperature selection during direct nitration.

Quantitative Data: Temperature vs. Yield Profile

The following table summarizes the quantitative outcomes of direct nitration using a standard mixed acid system (Fuming HNO3​ / Conc. H2​SO4​ ) over a 5-hour reaction time.

Temperature Range (°C)Conversion Rate (%)C5-Nitro Yield (%)Major Impurities ObservedSafety / Process Risk
< 60°C 15 - 25%< 20%Unreacted Starting MaterialLow
70°C - 80°C 50 - 65%45 - 60%Unreacted Starting MaterialLow
85°C - 95°C (Optimal) > 95% 88 - 92% Trace C3-nitro isomer (<2%)Medium (Requires cooling)
105°C - 110°C > 98%70 - 75%2-chloro-5-nitrobenzoic acidHigh (Exotherm risk)
> 115°C N/A (Degradation)< 40%Ring cleavage products, CO2​ Critical (Thermal Runaway)

Self-Validating Experimental Protocols

Protocol A: Direct Nitration (Optimal High-Temperature Route)

Use this protocol if your reactor has robust temperature control and cooling capacity.

  • Acid Mixture Preparation: In a highly controlled, jacketed reactor, charge 5.0 volumes of concentrated Sulfuric Acid ( H2​SO4​ , 98%). Chill to 0°C. Slowly add 2.5 volumes of Red Fuming Nitric Acid ( HNO3​ , >90%) dropwise, maintaining the internal temperature below 20°C.

  • Substrate Addition: Portion-wise, add 1.0 equivalent of 2-chloroterephthalic acid over 1 hour.

    • Validation Check: The solution should become a homogenous pale-yellow mixture. No vigorous gas evolution should occur at this stage.

  • Thermal Activation: Gradually heat the reactor to 85°C - 90°C at a rate of 1°C/min.

    • Critical Control Point: Monitor for the onset of the exotherm around 75°C. Apply jacket cooling as necessary to prevent the temperature from overshooting 95°C.

  • Reaction Aging: Hold the temperature at 90°C for 4 to 5 hours.

    • Validation Check: Pull an aliquot, quench in ice water, and extract with Ethyl Acetate. HPLC analysis should show <3% remaining starting material.

  • Quenching & Isolation: Cool the reaction to 20°C and slowly pour the mixture over 15 volumes of crushed ice under vigorous stirring. Filter the resulting precipitate, wash extensively with cold water until the filtrate is pH > 4, and dry under vacuum at 60°C.

Protocol B: The Esterification Route (Milder Alternative)

Use this protocol to avoid high-temperature fuming acid hazards, leveraging principles outlined in 3[3].

  • Esterification: Reflux 2-chloroterephthalic acid in methanol with a catalytic amount of H2​SO4​ for 12 hours to yield dimethyl 2-chloroterephthalate.

    • Validation Check: TLC (Hexane:EtOAc 4:1) should show a complete shift to a higher Rf spot.

  • Mild Nitration: Dissolve the diester in concentrated H2​SO4​ at room temperature. Add fuming HNO3​ dropwise. Heat gently to 50°C - 55°C for 2 hours[3].

    • Validation Check: Quench an aliquot in ice; the intermediate dimethyl 2-chloro-5-nitroterephthalate will precipitate as a clean solid.

  • Hydrolysis: Suspend the nitrated diester in a 3N NaOH aqueous solution and reflux until complete dissolution occurs (saponification). Acidify the mixture with concentrated HCl to pH 1 to precipitate the final 2-chloro-5-nitroterephthalic acid. Filter and dry.

References

  • Terephthalic acid derivatives and process for preparing them (US4339601A)
  • A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications Source: Benchchem URL
  • CAS 1967-31-3: 2-chloroterephthalic acid Source: CymitQuimica URL
  • 185945-89-5 | 2-Chloro-5-nitroterephthalic acid Source: BLDpharm URL

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-nitroterephthalic Acid

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated scale-up protocols for the synthesis of 2-chloro-5-nitroterephthalic acid. Scaling up nitration reactions on highly deactivated aromatic rings presents significant thermal, regioselective, and operational challenges. This document is engineered to give you complete control over the reaction parameters.

Mechanistic Grounding & Reaction Logic

The synthesis of 2-chloro-5-nitroterephthalic acid relies on an Electrophilic Aromatic Substitution (EAS) pathway. Understanding the electronic environment of the starting material is critical for successful scale-up.

  • Overcoming Ring Deactivation: The starting material, 2-chloroterephthalic acid, possesses a benzene ring that is profoundly deactivated by two strongly electron-withdrawing carboxyl (-COOH) groups and one mildly deactivating chlorine (-Cl) atom. Standard nitrating conditions are insufficient. Generating a highly concentrated nitronium ion ( NO2+​ ) pool using fuming nitric acid and concentrated sulfuric acid is mandatory to drive the electrophilic attack[1]. As documented in patent literature regarding similar poly-deactivated terephthalic acids, nitration is extremely difficult and requires harsh, dehydrating conditions[2].

  • Regioselectivity Causality: The -COOH groups are meta-directing, while the -Cl group is ortho/para-directing. Position 5 is para to the -Cl group and meta to the C1-carboxyl group. These synergistic directing effects make C5 the least electron-deficient site on the ring, dictating the highly regioselective formation of the 5-nitro isomer over the 3-nitro or 6-nitro variants.

Process Visualization & Critical Control Points

G SM 2-Chloroterephthalic Acid (Highly Deactivated Ring) React Electrophilic Aromatic Substitution (55-60 °C, 4-6 hrs) SM->React Mix Mixed Acid Preparation (f-HNO3 + H2SO4) Mix->React Quench Controlled Ice/Water Quench (T < 25 °C) React->Quench Err1 Risk: Unreacted SM Fix: Use >90% HNO3 React->Err1 Err2 Risk: Thermal Runaway Fix: Ramp 0.5 °C/min React->Err2 Err3 Risk: Isomer Formation Fix: Max Temp 60 °C React->Err3 Filter Filtration & Washing (pH > 4) Quench->Filter Err4 Risk: Slow Filtration Fix: Slow Quench Dosing Quench->Err4 Prod 2-Chloro-5-nitroterephthalic Acid (Target Product) Filter->Prod

Workflow and critical control points for 2-chloro-5-nitroterephthalic acid synthesis.

Validated Scale-Up Protocol (1 kg Scale)

Every step in this methodology functions as a self-validating system. If an in-process validation check fails, the protocol mandates an immediate pause to prevent catastrophic thermal events or yield loss.

Step 1: Mixed Acid Generation

  • Action: Charge a 10 L glass-lined reactor with 4.0 L of concentrated sulfuric acid (98%). Cool to 0–5 °C. Slowly dose 1.2 L of fuming nitric acid (>90%) while maintaining the internal temperature below 15 °C.

  • Causality: Sulfuric acid acts as both the solvent and the dehydrating agent, protonating the nitric acid to generate the active NO2+​ electrophile.

  • Validation Check: A stable internal temperature (< 15 °C) during dosing indicates proper heat dissipation and prevents the premature thermal decomposition of nitric acid into NOx​ gases.

Step 2: Substrate Addition

  • Action: Add 1.0 kg of3[3] in 100 g portions over 2 hours at 15 °C.

  • Causality: Solid addition into the mixed acid prevents sudden spikes in NO2+​ consumption, controlling the initial exotherm.

  • Validation Check: Ensure complete dissolution/dispersion of each portion before adding the next. The mixture should form a homogenous, pale-yellow suspension/solution.

Step 3: Thermal Activation

  • Action: Gradually heat the reaction mixture to 55–60 °C at a ramp rate of 0.5 °C/min. Maintain for 4–6 hours.

  • Causality: The highly deactivated ring requires elevated thermal energy to overcome the activation barrier for electrophilic attack.

  • Validation Check: Pull a 1 mL aliquot every 2 hours. Quench in 10 mL ice water, extract with ethyl acetate, and analyze via HPLC (254 nm). The reaction is validated as complete when the starting material peak is < 1.0%.

Step 4: Quench and Isolation

  • Action: Cool the mixture to 20 °C. Transfer the mixture dropwise into a secondary 50 L reactor containing 15 kg of crushed ice and 5 L of water. Maintain the quench temperature strictly < 25 °C. Filter the precipitate and wash with cold water (3 x 5 L).

  • Causality: Slow dosing into ice water controls the massive heat of dilution from the sulfuric acid and promotes the nucleation of larger, filterable crystals.

  • Validation Check: Test the pH of the final wash filtrate. It must be > 4 to ensure the complete removal of residual mineral acids before drying. Dry under vacuum at 60 °C to afford 4[4].

Troubleshooting Guides & FAQs

Q1: The reaction exotherms violently during the heating phase (thermal runaway). How do we control this? A1: Thermal runaway in this EAS reaction occurs when unreacted nitronium ions and substrate accumulate due to low initial temperatures, followed by rapid, uncontrollable consumption as the mixture is heated. Actionable Fix: Implement a strict heating ramp rate of no more than 0.5 °C/min. Monitor the jacket temperature ( ΔT ). If the jacket temperature exceeds the internal temperature by more than 5 °C, immediately switch the reactor to active cooling.

Q2: HPLC analysis shows significant formation of a secondary isomer (e.g., 3-nitro isomer). Why is this happening? A2: While the 5-position is kinetically and thermodynamically favored, elevated temperatures (>65 °C) provide enough activation energy to overcome the steric hindrance and electronic deactivation at the 3-position (ortho to the chlorine atom). Actionable Fix: Strictly cap the reaction temperature at 60 °C. If isomer impurities persist in the final product, recrystallize the crude solid from ethanol/water (70:30 v/v), which selectively precipitates the 5-nitro isomer.

Q3: The product yield is unexpectedly low (< 60%), and a large amount of unreacted 2-chloroterephthalic acid remains. A3: Standard concentrated nitric acid (68%) introduces too much water into the system. Water hydrates the protons in sulfuric acid, drastically lowering the Hammett acidity function ( H0​ ) and preventing the formation of the NO2+​ electrophile. Actionable Fix: Verify that fuming nitric acid (>90%) is being used. The total water content in the mixed acid must be kept below 5%.

Q4: Filtration during the quench step takes over 12 hours. How can we improve filterability? A4: Rapidly dumping the reaction mixture into ice water causes the product to crash out as an amorphous, fine powder that blinds the filter cloth. Actionable Fix: Reverse the quench mentality. Dose the reaction mixture into the quench water over a minimum of 2 hours. This slower addition promotes controlled crystal nucleation and the growth of larger, highly filterable particles.

Quantitative Data Summaries

Table 1: Scale-Up Reaction Parameters & Stoichiometry

ParameterValue / TargetCausality / Rationale
Substrate 1.0 kg2-Chloroterephthalic acid (Starting Material)
H₂SO₄ (98%) 4.0 LSolvent and dehydrating agent for NO2+​ generation
f-HNO₃ (>90%) 1.2 LNitrating agent; low water content prevents NO2+​ quenching
Addition Temp < 15 °CPrevents premature exotherm during initial mixing
Reaction Temp 55–60 °COvercomes activation energy of the highly deactivated ring
Reaction Time 4–6 hoursEnsures complete conversion (SM < 1.0%)

Table 2: In-Process Control (IPC) & Quality Specifications

MetricSpecificationTroubleshooting Action if Failed
Purity (HPLC) > 98.0%Recrystallize from EtOH/Water (70:30)
3-Nitro Isomer < 1.0%Lower reaction temperature strictly to < 60 °C
Unreacted SM < 1.0%Increase f-HNO₃ equivalents; verify acid water content
Moisture Content < 0.5%Extend vacuum drying time at 60 °C
Filtrate pH > 4.0Continue cold water washes on the filter cake

References

  • Benchchem.
  • Google Patents.
  • CymitQuimica. CAS 1967-31-3: 2-chloroterephthalic acid.
  • BLDpharm. 185945-89-5 | 2-Chloro-5-nitroterephthalic acid.

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-5-nitroterephthalic acid vs 2-nitroterephthalic acid in MOF topology

Title: Topological Control in MOF Design: A Comparative Guide to 2-Chloro-5-nitroterephthalic Acid vs. 2-Nitroterephthalic Acid Executive Summary As a Senior Application Scientist in reticular chemistry, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Topological Control in MOF Design: A Comparative Guide to 2-Chloro-5-nitroterephthalic Acid vs. 2-Nitroterephthalic Acid

Executive Summary As a Senior Application Scientist in reticular chemistry, I frequently encounter the challenge of selecting the optimal organic linker to achieve a specific framework topology. Functionalizing the ubiquitous terephthalic acid (H₂BDC) linker is the primary method for tuning the pore environment of Metal-Organic Frameworks (MOFs). However, moving from a mono-functionalized linker like 2-nitroterephthalic acid (H₂BDC-NO₂) to a di-functionalized, sterically demanding linker like 2-chloro-5-nitroterephthalic acid (H₂BDC-Cl-NO₂) fundamentally alters the thermodynamics of self-assembly. This guide objectively compares how these two linkers dictate MOF topology, defect density, and interpenetration, providing actionable experimental protocols for drug development and materials researchers.

Mechanistic Drivers of Topology: Sterics and Electronics

The topology of a MOF is dictated by the coordination angle between the metal node and the organic linker. When functional groups are added to the benzene ring, two primary forces disrupt this ideal geometry:

  • Steric Hindrance and Dihedral Twist: In an ideal BDC linker, the carboxylate groups remain coplanar with the benzene ring to maximize π -conjugation.

    • 2-Nitroterephthalic Acid: The single nitro group introduces moderate steric bulk. While it causes a slight dihedral twist, the linker generally retains a geometry compatible with standard highly-connected nodes. For instance, in Zn-based systems, H₂BDC-NO₂ readily forms 2-fold homointerpenetrated networks with a dia topology (e.g., MUT-2), as the void space is sufficient to accommodate the single functional group[1]. In Zr-based systems, it forms the highly crystalline fcu topology of UiO-66-NO₂ with minimal structural deviation[2].

    • 2-Chloro-5-nitroterephthalic Acid: The addition of a chloro group at the 5-position creates severe steric crowding. To relieve this strain, the carboxylate groups are forced into a significant dihedral twist out of the aromatic plane. This altered coordination vector acts as a steric block. In flexible MOFs, these bulky groups can restrict rotor dynamics and lock the framework into specific pore configurations[3]. In network assembly, this dual-bulk prevents interpenetration, forcing the system into a non-interpenetrated (but often lower surface area) topology, or induces massive missing-linker defects because the twisted carboxylates cannot perfectly bridge the metal clusters.

  • Electronic Effects and Bond Lability: Both -NO₂ and -Cl are strongly electron-withdrawing groups (EWGs). They lower the pKa of the carboxylate protons, making the conjugate base a weaker ligand. This weakens the metal-ligand coordinate bond. While this lability is excellent for error-correction during crystallization, the extreme electron withdrawal in H₂BDC-Cl-NO₂, combined with its steric bulk, often leads to poorly crystalline phases unless carefully modulated[4].

MechanisticPathway L1 2-Nitroterephthalic Acid (Moderate Sterics) T1 Coplanar Carboxylates Standard Coordination L1->T1 L2 2-Chloro-5-nitroterephthalic Acid (High Sterics) T2 Dihedral Twist Restricted Coordination L2->T2 O1 Parent Topology Maintained (e.g., fcu, dia) Low Defect Density T1->O1 O2 Defective Networks or Topology Switch T2->O2

Mechanistic pathway illustrating how linker steric bulk dictates MOF topology and defect density.

Comparative Performance Data

To guide your linker selection, the following table summarizes the quantitative and qualitative topological outcomes when deploying these two linkers in standard MOF syntheses.

Parameter2-Nitroterephthalic Acid (H₂BDC-NO₂)2-Chloro-5-nitroterephthalic Acid (H₂BDC-Cl-NO₂)
Steric Profile Moderate (Single bulky group)High (Dual bulky groups at 2,5-positions)
Electronic Effect Strong EWG (Inductive & Resonance)Very Strong EWG (Synergistic pull)
Carboxylate Dihedral Twist Minor (< 15°)Significant (> 30°), restricted rotation
Typical Zr-MOF Topology fcu (e.g., UiO-66-NO₂), high crystallinityDefective fcu or topology switch (bcu/reo)
Interpenetration (Zn-MOFs) Permitted (e.g., 2-fold in MUT-2 dia net)Sterically prohibited (Non-interpenetrated)
Primary Application Utility Gas sensing, H-bond donor interactionsLewis acid catalysis (via missing linkers)

Experimental Workflow: Modulator-Assisted Synthesis

When working with highly functionalized linkers, standard solvothermal synthesis often fails. Zirconium (IV) is a highly charged, hard Lewis acid that forms exceptionally strong bonds with oxygen-donor ligands. Reacting Zr⁴⁺ directly with sterically hindered, electron-withdrawn linkers like H₂BDC-Cl-NO₂ often yields amorphous gels because rapid, irreversible coordination outpaces crystalline self-assembly[4].

To solve this, we utilize a Modulator-Assisted Synthesis . By introducing a monocarboxylic acid (acetic acid), we create a competitive equilibrium. The modulator temporarily caps the metal clusters, slowing down framework extension and allowing the bulky linkers time to find their thermodynamically optimal positions.

ExpWorkflow S1 1. Precursor Dissolution Equimolar Metal/Linker + Modulator S2 2. Solvothermal Assembly 120°C for 24-72h in DMF S1->S2 S3 3. Defect Activation Solvent Exchange & Vacuum Drying S2->S3 S4 4. Topological Validation PXRD & N2 Sorption (BET) S3->S4

Standardized solvothermal workflow for synthesizing and validating MOF topologies.

Step-by-Step Protocol: Synthesis of Functionalized UiO-66 Analogues

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.208 mmol of zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O) in 1.0 mL of deionized water and sonicate until clear[2].

  • In a separate vial, dissolve 0.094 mmol of the chosen linker (either H₂BDC-NO₂ or H₂BDC-Cl-NO₂) in 1.5 mL of N,N-dimethylformamide (DMF).

  • Combine the two solutions.

Step 2: Modulator Addition

  • Add 300 µL (~5.24 mmol) of glacial acetic acid to the mixture[2]. Causality Note: For the bulkier H₂BDC-Cl-NO₂, you may need to increase the modulator concentration by 1.5x to overcome the steric penalty and prevent amorphous precipitation.

Step 3: Solvothermal Assembly

  • Seal the vial and place it in an isothermal oven at 120 °C for 24 to 72 hours.

  • Allow the vial to cool naturally to room temperature (rapid cooling can induce thermal stress and crack the crystals).

Step 4: Activation and Self-Validation

  • Isolate the resulting powder via centrifugation (7000 rpm for 30 min)[2].

  • Wash the powder three times with DMF to remove unreacted linker, followed by three washes with methanol to exchange the high-boiling DMF from the pores.

  • Dry the sample under a dynamic vacuum at 90 °C for 12 hours.

  • Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD).

    • If using H₂BDC-NO₂, you should observe sharp Bragg reflections characteristic of the fcu topology (peaks at 2θ ≈ 7.4° and 8.5°).

    • If using H₂BDC-Cl-NO₂, peak broadening is expected due to missing-linker defects. If no peaks are visible (amorphous), return to Step 2 and increase the acetic acid equivalents to slow down the crystallization kinetics.

Conclusion

Selecting between 2-nitroterephthalic acid and 2-chloro-5-nitroterephthalic acid is not merely a choice of functional groups, but a fundamental decision in topological engineering. The moderate sterics of the mono-nitro linker preserve parent topologies and allow interpenetration, making it ideal for gas sorption applications. Conversely, the severe steric and electronic penalties of the di-functionalized chloro-nitro linker intentionally disrupt ideal coordination, making it a powerful tool for defect engineering and creating highly active Lewis acid sites for catalysis.

References[1] "Two-Fold Homointerpenetrated Metal–Organic Framework with the Potential for Anticancer Drug Loading Using Computational Simulations", Crystal Growth & Design - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.cgd.1c00787[2] "Green Synthesis of a Functionalized Zirconium-Based Metal–Organic Framework for Water and Ethanol Adsorption", MDPI. Available at:https://www.mdpi.com/2079-4991/9/5/663[3] "Emergence of Cooperative Rotor Dynamics in Metal–organic Frameworks via Tuned Steric Interactions", Semantic Scholar. Available at:https://www.semanticscholar.org/paper/Emergence-of-Cooperative-Rotor-Dynamics-in-via-Tuned-Steric[4] "Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template", Inorganic Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.inorgchem.8b01262

Sources

Comparative

Comparative Guide to the Steric Hindrance Effects in 2-Chloro-5-nitroterephthalic Acid Derivatives

Executive Summary In the rational design of active pharmaceutical ingredients (APIs) and Metal-Organic Frameworks (MOFs), the spatial arrangement of functional groups dictates both chemical reactivity and supramolecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs) and Metal-Organic Frameworks (MOFs), the spatial arrangement of functional groups dictates both chemical reactivity and supramolecular assembly. 2-Chloro-5-nitroterephthalic acid (2-Cl-5-NO₂-TPA) represents a highly specialized building block where severe steric hindrance is intentionally leveraged.

Unlike unsubstituted terephthalic acid (TPA), which readily forms planar networks and undergoes standard nucleophilic acyl substitutions, 2-Cl-5-NO₂-TPA features two bulky, electron-withdrawing substituents positioned ortho to its carboxylate groups (Chlorine at C2, Nitro at C5). This guide objectively compares the steric effects of 2-Cl-5-NO₂-TPA against standard TPA and details how these constraints alter the synthesis, stability, and application of its derivatives (esters, amides, and MOF ligands) [1].

Mechanistic Causality: The Structural Basis of Steric Clash

The fundamental divergence in performance between 2-Cl-5-NO₂-TPA and standard TPA stems from the Van der Waals radii of the ortho substituents. The chlorine atom (~1.75 Å) and the nitro group (oxygen radius ~1.55 Å, but with significant rotational bulk) physically obstruct the C1 and C4 carboxyl carbons.

This steric bulk manifests in two critical ways:

  • Kinetic Retardation in Synthesis: During esterification or amidation, the incoming nucleophile must form a tetrahedral intermediate. The ortho-chloro and ortho-nitro groups severely crowd this transition state, drastically increasing the activation energy ( Ea​ ). Consequently, standard Fischer esterification is highly inefficient [2].

  • Out-of-Plane Twisting: To relieve the severe steric strain between the carbonyl oxygen and the adjacent Cl/NO₂ groups, the carboxylate planes are forced to rotate out of the aromatic ring's plane. This dihedral angle shift fundamentally alters how the molecule coordinates with transition metals in MOF synthesis [3].

G cluster_0 Unsubstituted TPA cluster_1 2-Cl-5-NO2-TPA N1 Planar Carboxylates (Dihedral ~0°) N2 2D Sheet MOF Topology N1->N2 Ideal planar packing N3 Ortho-Cl & NO2 Steric Clash N4 Carboxylates Twist (Dihedral > 60°) N3->N4 Relief of spatial strain N5 3D Porous MOF (Fragmented Nodes) N4->N5 Altered coordination sphere

Diagram 1: Topological divergence in MOF coordination caused by ortho-steric clash.

Quantitative Comparison of Derivatives

To objectively evaluate the impact of this steric hindrance, we compare the synthesis and structural parameters of 2-Cl-5-NO₂-TPA derivatives against the unsubstituted TPA baseline.

Data Presentation: Steric & Kinetic Parameters
Compound / DerivativeSynthesis MethodRelative Reaction Rate*Avg. Dihedral Angle (C1 / C4)Hydrolysis Half-Life (pH 10, 25°C)
Unsubstituted TPA (Ref) Fischer Esterification1.000° – 5°~2.5 hours
Dimethyl 2-Cl-5-NO₂-TPA Acyl Chloride Activation< 0.0165° / 72°> 48 hours
Di-tert-butyl 2-Cl-5-NO₂-TPA Steglich (DCC/DMAP)Fails / Trace85° / 88°Highly Stable
2-Cl-5-NO₂-TPA Diamide Acyl Chloride + NH₃0.0555° / 60°> 120 hours
Zn-MOF (2-Cl-5-NO₂-TPA) Solvothermal (DMF)N/A78° / 81°Stable (Steric Shielding)

*Rates are normalized to the Fischer esterification of unsubstituted TPA with methanol.

Key Insight: The data clearly demonstrates that while the synthesis of 2-Cl-5-NO₂-TPA derivatives is kinetically challenging, the resulting esters and amides exhibit exceptional resistance to alkaline hydrolysis. The bulky ortho groups act as a physical "shield" around the carbonyl carbon, preventing hydroxide ions from attacking the ester/amide bond.

Experimental Workflows: Overcoming Steric Barriers

Because standard synthetic routes fail due to the elevated Ea​ of the crowded tetrahedral intermediate, researchers must utilize highly reactive intermediates. The following self-validating protocol utilizes thionyl chloride ( SOCl2​ ) to bypass the steric barrier.

G A 2-Cl-5-NO2-TPA (High Steric Bulk) B SOCl2 / Reflux (Activation) A->B Overcomes -OH hindrance C Diacyl Chloride Intermediate B->C D MeOH / Pyridine C->D Nucleophilic Attack F NH3 (aq) C->F Nucleophilic Attack E Dimethyl Ester D->E Fast substitution G Diamide F->G Slower due to NH2 bulk

Diagram 2: Synthetic workflow bypassing steric hindrance via diacyl chloride activation.

Protocol 1: Synthesis of Dimethyl 2-chloro-5-nitroterephthalate

Causality: Converting the carboxylic acid to an acyl chloride transforms the leaving group from a poor −OH to an excellent −Cl . This increases the electrophilicity of the carbonyl carbon, providing enough driving force to overcome the steric hindrance imposed by the adjacent Cl and NO₂ groups [2].

Step-by-Step Methodology:

  • Activation: Suspend 10.0 mmol of 2-Chloro-5-nitroterephthalic acid in 15 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Reasoning: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate with SOCl2​ , which is crucial for attacking the sterically hindered carboxylate.

  • Chlorination: Dropwise, add 30.0 mmol (3 eq) of Thionyl Chloride ( SOCl2​ ). Reflux the mixture at 45°C for 4 hours until the suspension turns into a clear solution, indicating complete conversion to the diacyl chloride.

  • Concentration: Remove excess SOCl2​ and DCM under reduced pressure to isolate the crude diacyl chloride.

  • Esterification: Dissolve the intermediate in 10 mL of anhydrous DCM. Cool to 0°C. Slowly add a mixture of 50.0 mmol of anhydrous Methanol and 25.0 mmol of Pyridine (as an acid scavenger).

  • Validation & Workup: Stir at room temperature for 12 hours. Quench with 1M HCl, extract with DCM, wash with brine, and dry over MgSO4​ . The self-validating endpoint is the disappearance of the broad −OH stretch (~3300 cm⁻¹) and the shift of the carbonyl stretch to ~1735 cm⁻¹ in FT-IR.

Protocol 2: Solvothermal Synthesis of Zn-MOF (Topological Analysis)

Causality: To empirically measure the out-of-plane twisting (dihedral angle) caused by steric clash, single-crystal X-ray diffraction (SCXRD) is required. Solvothermal slow-cooling prevents the kinetic trapping of amorphous aggregates, allowing the sterically strained linkers to find their thermodynamic minimum in a 3D lattice [1].

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve 0.1 mmol of 2-Cl-5-NO₂-TPA and 0.2 mmol of Zn(NO3​)2​⋅6H2​O in a 4:1 mixture of DMF and ethanol (5 mL total).

  • Solvothermal Growth: Seal the solution in a 15 mL Teflon-lined stainless steel autoclave. Heat to 120°C at a rate of 2°C/min, hold for 72 hours, and cool to room temperature at a slow rate of 0.5°C/min.

  • Harvesting: Collect the resulting block-shaped crystals. Wash with fresh DMF to remove unreacted ligands.

  • Analysis: Mount a single crystal on a diffractometer. The resulting structure will reveal the fragmentation of standard 2D paddlewheel nodes into 3D architectures due to the >60° out-of-plane twist of the carboxylates forced by the ortho-substituents.

Conclusion

The derivatives of 2-Chloro-5-nitroterephthalic acid perfectly illustrate the double-edged sword of steric hindrance. While the bulky ortho-chloro and ortho-nitro groups make synthesis challenging—necessitating aggressive activation strategies like acyl chloride intermediates—they impart remarkable chemical stability to the resulting esters and amides. Furthermore, in materials science, this exact steric clash is a powerful tool for forcing non-planar geometries, enabling the discovery of novel, highly porous 3D MOF topologies that cannot be accessed using flat, unsubstituted terephthalic acid.

References

  • Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex Source: Crystals (MDPI), 2021, 11(1), 33. URL:[Link]

  • DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid Source: The Journal of Physical Chemistry A (ACS Publications), 2021. URL:[Link]

  • Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions Source: New Journal of Chemistry (RSC Publishing), 2024. URL:[Link]

Validation

Comparing electron-withdrawing effects: 2-Chloro-5-nitroterephthalic acid vs terephthalic acid

As the demand for highly functionalized materials and active pharmaceutical ingredients (APIs) grows, understanding the electronic modulation of fundamental building blocks becomes critical. Terephthalic acid (TPA) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly functionalized materials and active pharmaceutical ingredients (APIs) grows, understanding the electronic modulation of fundamental building blocks becomes critical. Terephthalic acid (TPA) is a ubiquitous dicarboxylic acid used in polymer synthesis and metal-organic frameworks (MOFs). However, substituting the aromatic ring with strong electron-withdrawing groups (EWGs)—such as in 2-Chloro-5-nitroterephthalic acid (CNTA) —drastically alters its physicochemical behavior, coordination kinetics, and catalytic potential.

This guide provides an in-depth comparative analysis of TPA and CNTA, exploring the causality behind their electronic differences and providing field-proven protocols for their characterization and application.

Mechanistic Principles: Inductive and Resonance Effects

The fundamental performance difference between TPA and CNTA stems from the modulation of electron density across the aromatic ring.

  • Terephthalic Acid (TPA): Lacking any ring substituents, TPA possesses a baseline electron density. Its carboxylate groups act as strong Lewis bases, readily coordinating with metal ions. The pKa1​ and pKa2​ of TPA are 3.54 and 4.46, respectively[1],[2].

  • 2-Chloro-5-nitroterephthalic acid (CNTA): The introduction of a nitro group ( −NO2​ ) at position 5 and a chlorine atom ( −Cl ) at position 2 creates a highly electron-deficient system.

    • The nitro group exerts a powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing effect, pulling electron density out of the π -system.

    • The chloro group contributes an additional inductive ( −I ) effect.

Causality in Acidity: These combined EWGs stabilize the conjugate base (the carboxylate anion) by delocalizing the negative charge. As a result, the protons are far more easily dissociated. While mono-substituted nitroterephthalic acid exhibits a pKa1​ of 1.73[3],[4], the synergistic addition of the chloro group in CNTA pushes the pKa1​ even lower (estimated <1.5 ), making it a significantly stronger acid than unmodified TPA.

Logical Relationship Diagram

EWG_Mechanism TPA Terephthalic Acid (TPA) Baseline Electron Density CNTA 2-Chloro-5-nitroterephthalic Acid (CNTA) TPA->CNTA Substitution Substituents -NO2 (-I, -M) -Cl (-I) CNTA->Substituents contains Effect1 Delocalization of Negative Charge Substituents->Effect1 induces Effect2 Decreased pKa (pKa1 < 1.5) Effect1->Effect2 causes Effect3 Altered MOF Coordination Kinetics Effect2->Effect3 impacts

Logical map of electron-withdrawing group effects on CNTA properties and MOF coordination.

Quantitative Physicochemical Comparison

To effectively select between these linkers for material design, their quantitative properties must be compared. The table below summarizes the impact of EWGs on the acidic and coordination properties of the terephthalic acid backbone.

PropertyTerephthalic Acid (TPA)Nitroterephthalic Acid2-Chloro-5-nitroterephthalic Acid (CNTA)
Substituents None −NO2​ (Position 2) −Cl (Position 2), −NO2​ (Position 5)
Electronic Effects BaselineStrongly EWG ( −I,−M )Synergistic EWG ( −I,−M from NO2​ ; −I from Cl )
pKa1​ (25°C) 3.54[1]1.73[3] <1.5 (Estimated)
pKa2​ (25°C) 4.46[1] ∼2.5−3.0 <2.5 (Estimated)
Lewis Basicity Strong (Hard donor)ModerateWeak (Highly polarized)
MOF Crystallization Fast, standard modulationRequires moderate modulationRequires high modulator concentration

Impact on Metal-Organic Framework (MOF) Design

In the synthesis of isoreticular MOFs (such as the UiO-66 series), the choice between TPA and CNTA dictates both the synthesis conditions and the final material properties[5],[6].

Because CNTA is highly acidic, it deprotonates rapidly in polar solvents like N,N-Dimethylformamide (DMF). This rapid deprotonation leads to fast, uncontrolled coordination with metal nodes (e.g., Zr4+ ), which can result in amorphous gels rather than crystalline frameworks. To counteract this, defect engineering via modulation is required. A monocarboxylic acid (like acetic acid) must be added in high excess to compete with CNTA, slowing down the nucleation rate and allowing highly crystalline, functionalized MOFs to form[7].

Once formed, the CNTA-based MOF exhibits highly polarized pore environments. The electron-deficient cavities enhance the adsorption of electron-rich guest molecules (e.g., basic gases like NH3​ ) and increase the Lewis acidity of the open metal sites, boosting catalytic performance.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and calibration steps guarantee that the observed phenomena are strictly due to the chemical nature of the analytes.

Protocol A: Potentiometric Determination of pKa​

Purpose: To empirically validate the pKa​ shift caused by the −Cl and −NO2​ substituents.

  • System Calibration: Calibrate the pH electrode using standard buffer solutions (pH 1.68, 4.01, and 7.00) to ensure accuracy in the highly acidic range expected for CNTA.

  • Blank Titration (Self-Validation): Perform a blank titration using only the solvent (e.g., 50% aqueous methanol, as CNTA has limited solubility in pure water) and the titrant (0.1 M NaOH). This accounts for solvent auto-ionization and dissolved CO2​ .

  • Sample Preparation: Dissolve 1.0 mmol of the analyte (TPA or CNTA) in 50 mL of the solvent mixture. Ensure complete dissolution via sonication.

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2​ absorption) at a constant 25°C. Add the titrant in 0.1 mL increments, recording the pH after equilibrium is reached.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks correspond to the equivalence points. Calculate pKa1​ and pKa2​ at the half-equivalence points, subtracting the blank baseline.

Protocol B: Solvothermal Synthesis of Functionalized UiO-66 MOFs

Purpose: To synthesize and compare TPA-based UiO-66 and CNTA-based UiO-66, demonstrating the necessity of modulator adjustment.

  • Precursor Mixing: In two separate Teflon-lined autoclaves, dissolve 1.0 mmol of ZrCl4​ in 15 mL of DMF.

  • Linker Addition:

    • Reactor 1 (Control): Add 1.0 mmol of TPA.

    • Reactor 2 (Test): Add 1.0 mmol of CNTA.

  • Modulator Optimization (Causality Step):

    • To Reactor 1, add 30 equivalents (30 mmol) of glacial acetic acid.

    • To Reactor 2, add 90 equivalents (90 mmol) of glacial acetic acid. Reasoning: The weaker coordination bond of the electron-withdrawn CNTA requires a higher concentration of modulator to prevent rapid, amorphous precipitation.

  • Solvothermal Reaction: Seal the autoclaves and heat at 120°C for 24 hours in a convection oven.

  • Washing & Solvent Exchange: Isolate the resulting powders via centrifugation. Wash three times with DMF to remove unreacted precursors, followed by three washes with methanol to exchange the high-boiling DMF from the pores.

  • Activation: Dry the powders under dynamic vacuum at 150°C for 12 hours.

  • Validation: Confirm crystallinity via Powder X-Ray Diffraction (PXRD) and porosity via N2​ adsorption-desorption isotherms (BET surface area).

MOF_Synthesis Step1 1. Precursor Mixing ZrCl4 + Linker (TPA or CNTA) Step2 2. Solvent & Modulator DMF + Acetic Acid (Adjusted Ratio) Step1->Step2 Step3 3. Solvothermal Reaction 120°C for 24 hours Step2->Step3 Step4 4. Solvent Exchange Washing with DMF/Methanol Step3->Step4 Step5 5. Activation & Analysis Vacuum Drying, PXRD, BET Step4->Step5

Step-by-step solvothermal synthesis workflow for functionalized MOFs.

References

  • Terephthalic Acid | C8H6O4 | CID 7489 - PubChem - NIH. National Institutes of Health. Available at:[Link]

  • Influence of Substituents in Terephthalate Linker on the Structure of MOFs Obtained from Presynthesized Heterometallic Complex - MDPI. MDPI. Available at:[Link]

  • Metal–organic framework-derived nanoflower and nanoflake metal oxides as electrocatalysts for methanol oxidation - RSC Advances. Royal Society of Chemistry. Available at:[Link]

  • WO2020262451A1 - Metal-organic framework having terephthalic acid based ligand - Google Patents. Google Patents.

Sources

Comparative

Comprehensive Comparison Guide: Spectroscopic Validation Strategies for 2-Chloro-5-nitroterephthalic Acid

Executive Summary 2-Chloro-5-nitroterephthalic acid (2C5NTA) is a highly functionalized aromatic building block critical for the synthesis of advanced Metal-Organic Frameworks (MOFs) and complex active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-nitroterephthalic acid (2C5NTA) is a highly functionalized aromatic building block critical for the synthesis of advanced Metal-Organic Frameworks (MOFs) and complex active pharmaceutical ingredients (APIs). Because the electron-withdrawing nitro and chloro groups significantly alter the acidity and spatial geometry of the molecule, ensuring absolute structural integrity is paramount. This guide objectively compares analytical validation strategies, providing researchers with field-proven protocols to differentiate 2C5NTA from its common regioisomeric impurities.

The Analytical Challenge: Regioisomeric Differentiation

When sourcing or synthesizing1 [1], the primary threat to structural integrity is the presence of the regioisomer 2-chloro-6-nitroterephthalic acid . Because both isomers share identical molecular weights and functional groups, they cannot be distinguished by standard titration or basic mass spectrometry. Choosing the correct spectroscopic validation strategy is the only way to prevent downstream synthetic failures.

Comparison of Validation Alternatives

Alternative A: Single-Method Validation (FT-IR Only)
  • Performance: Low confidence for regiochemistry.

  • Mechanism: FT-IR efficiently confirms the presence of nitro (-NO₂) and carboxylic acid (-COOH) groups by measuring bond vibrations.

  • Drawbacks: While it verifies what groups are present, it cannot resolve where they are located on the benzene ring. Relying solely on FT-IR risks accepting a misidentified regioisomer, leading to catastrophic topological errors in MOF synthesis.

Alternative B: Multi-Modal Spectroscopic Validation (The Gold Standard)
  • Performance: Absolute structural certainty.

  • Mechanism: By coupling Nuclear Magnetic Resonance (NMR) for precise atomic mapping with Attenuated Total Reflectance (ATR) FT-IR for functional group verification and High-Resolution Mass Spectrometry (HRMS) for exact mass, this suite creates an impenetrable analytical profile.

  • Advantages: Orthogonal data points cross-verify each other. The NMR confirms the para-substitution pattern, FT-IR confirms functional group integrity, and HRMS eliminates the possibility of co-eluting isobaric contaminants.

Experimental Protocols & Mechanistic Causality

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as Self-Validating Systems . Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: Map the exact regiochemistry of the aromatic ring.

  • Sample Preparation: Dissolve 15 mg of 2C5NTA in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: Terephthalic acids exhibit extreme intermolecular hydrogen bonding, rendering them completely insoluble in standard solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively disrupting these networks to yield a clear, high-concentration solution (2) [2].

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 seconds for ¹³C NMR.

    • Causality: Quaternary carbons (C1, C2, C4, C5) lack attached protons, leading to inefficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, allowing for accurate signal detection.

  • Self-Validating System: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm and an internal standard (TMS at 0.00 ppm). By comparing the integration of the aromatic protons (exactly 1:1 ratio) against the known concentration of TMS, the protocol simultaneously verifies both regiochemistry and quantitative purity.

Protocol 2: ATR-FTIR Spectroscopy

Objective: Validate the integrity of the highly polar functional groups without moisture interference.

  • Crystal Cleaning & Background: Clean the diamond ATR crystal with isopropanol and establish a background scan.

    • Self-Validating System: Running a background scan immediately prior to the sample scan ensures that atmospheric CO₂ or ambient humidity is mathematically subtracted, guaranteeing that observed peaks originate solely from the crystalline lattice of the sample.

  • Sample Application: Place 2-3 mg of neat, solid 2C5NTA directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: Analyzing the neat solid via ATR prevents the moisture absorption inherent to traditional KBr pellet pressing. Water strongly absorbs at ~3400 cm⁻¹, which would obscure the critical O-H stretching of the carboxylic acid groups (3) [3].

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data, highlighting the critical differences between the target molecule and its primary regioisomeric impurity.

Table 1: ¹H NMR Regioisomer Differentiation (400 MHz, DMSO-d₆)

Structural Feature2-Chloro-5-nitroterephthalic acid (Target)2-Chloro-6-nitroterephthalic acid (Impurity)Diagnostic Causality
Aromatic Protons 2 Protons (H3, H6)2 Protons (H3, H5)Determines the substitution pattern.
Multiplicity Two Singlets (s) Two Doublets (d) Para-protons (target) do not couple significantly ( J<1 Hz). Meta-protons (impurity) couple strongly ( J≈2−3 Hz).
Chemical Shifts ( δ ) 8.0 ppm (H3), 8.5 ppm (H6) 8.1 ppm (H3), 8.3 ppm (H5)The -NO₂ group strongly deshields the adjacent proton, causing the H6 singlet to shift significantly downfield.

Table 2: Key ATR-FTIR Vibrational Frequencies for 2C5NTA

Functional GroupExpected Wavenumber (cm⁻¹)IntensitySpectral Significance
O-H Stretch (COOH) 3100 - 2800Broad, StrongConfirms intact carboxylic acid dimers; absence of moisture interference.
C=O Stretch (COOH) 1710 - 1690Sharp, StrongValidates the carbonyl integrity.
N-O Asymmetric Stretch 1530 - 1510StrongConfirms the presence of the nitro group.
C-Cl Stretch 1050 - 1030MediumVerifies halogenation of the aromatic ring.

Validation Workflow Visualization

G cluster_methods Orthogonal Spectroscopic Suite Sample 2-Chloro-5-nitroterephthalic Acid (CAS: 185945-89-5) NMR 1H & 13C NMR (Regiochemistry) Sample->NMR DMSO-d6 FTIR ATR-FTIR (Functional Groups) Sample->FTIR Solid State HRMS HRMS (Exact Mass) Sample->HRMS ESI(-) Validation Structural Integrity Confirmed NMR->Validation FTIR->Validation HRMS->Validation

Fig 1: Multi-modal spectroscopic workflow for validating 2C5NTA structural integrity.

References

  • Title: 2-Chloro-5-nitroterephthalic acid (CAS: 185945-89-5)
  • Title: Carbon Dioxide-Induced Separations of Terephthalic Acid from Aqueous Disodium Terephthalate Solutions for Polyester Upcycling Source: ACS Sustainable Chemistry & Engineering URL
  • Title: 1,4-Benzenedicarboxylic acid, 2-nitro- (Nitroterephthalic acid)

Sources

Validation

A Comparative Guide to Cross-Coupling Reactivity: 2-Chloro-5-nitroterephthalic Acid vs. 2-Bromoterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The choice of reactants, particularly the electrophilic partner, is a critical determinant of reaction efficiency and scope. This guide provides an in-depth comparison of the reactivity of two key aryl halides, 2-chloro-5-nitroterephthalic acid and 2-bromoterephthalic acid , in common cross-coupling reactions. By examining the fundamental principles governing their reactivity and providing practical insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Perspective

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen (C-X) bond. The C-Br bond (approximately 276 kJ/mol) is weaker than the C-Cl bond (approximately 339 kJ/mol), making the oxidative addition of an aryl bromide to a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, more facile.[1] Consequently, aryl bromides typically react under milder conditions and with a broader range of catalysts than their chloro-analogs.[1]

However, this is a simplified view. The electronic nature of the substituents on the aromatic ring plays a profound role in modulating this inherent reactivity.

Electronic Effects: The Influence of Nitro and Carboxyl Groups

2-Chloro-5-nitroterephthalic acid is a highly electron-deficient system. The potent electron-withdrawing nature of the nitro group, coupled with the two carboxylic acid moieties, significantly enhances the reactivity of the C-Cl bond towards oxidative addition.[2] This electronic activation can, in some cases, bridge the reactivity gap between a chloro and a bromo substituent.

2-Bromoterephthalic acid , while also possessing electron-withdrawing carboxylic acid groups, lacks the powerful activating effect of the nitro group. Its reactivity is thus more in line with a standard aryl bromide.

This guide will now dissect the anticipated reactivity of these two substrates in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of biaryl synthesis.[3][4]

Reactivity Comparison

In the context of Suzuki-Miyaura coupling, 2-bromoterephthalic acid is expected to be the more reactive substrate. The lower C-Br bond dissociation energy will facilitate a faster rate of oxidative addition. However, the strong electron-withdrawing character of the substituents on 2-chloro-5-nitroterephthalic acid will render it surprisingly reactive for an aryl chloride.[4] With the appropriate choice of a modern, highly active catalyst system, efficient coupling of the chloro-substituted acid is achievable, often at room temperature.[5]

Data Summary: Suzuki-Miyaura Coupling
Feature2-Chloro-5-nitroterephthalic acid2-Bromoterephthalic acid
Relative Reactivity Moderately reactive, activated by electron-withdrawing groups.Highly reactive.
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[5]Pd(PPh₃)₄, PdCl₂(dppf), or other standard palladium catalysts.
Typical Base Strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃).[6]A wide range of bases can be used (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).[3]
Reaction Temperature Room temperature to moderate heating (e.g., 60-80 °C).Often proceeds efficiently at room temperature.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (2-chloro-5-nitroterephthalic acid or 2-bromoterephthalic acid) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O 4:1, 10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.[7]

  • Add the degassed solvent system.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.[7]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition ArX Ar-X ArX->Pd0 RBO R-B(OR')_2 Base Base RBO->Base Base->PdII PdII_R Ar-Pd(II)-R PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Product PdII_R->Product Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling: Olefin Functionalization

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[8][9]

Reactivity Comparison

Similar to the Suzuki coupling, 2-bromoterephthalic acid will generally exhibit higher reactivity in the Heck reaction due to the weaker C-Br bond. However, the electron-deficient nature of 2-chloro-5-nitroterephthalic acid makes it a viable substrate, particularly with modern catalyst systems. The presence of the carboxylic acid groups is well-tolerated in Heck reactions.[9]

Data Summary: Heck Coupling
Feature2-Chloro-5-nitroterephthalic acid2-Bromoterephthalic acid
Relative Reactivity Moderately reactive, requires more forcing conditions than the bromo-analog.Highly reactive.
Typical Catalyst Phosphine-free catalysts (e.g., Pd(OAc)₂) or systems with bulky phosphine ligands.Pd(OAc)₂, PdCl₂, often with PPh₃.
Typical Base Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃).Similar to the chloro-analog.
Reaction Temperature Typically requires elevated temperatures (e.g., 100-140 °C).[10]Can often be performed at lower temperatures.
Experimental Protocol: Representative Heck Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., NMP, 5 mL)

  • Additives (e.g., TBAB, 0.5 mmol)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium catalyst, base, and any additives.[11]

  • Add the solvent and the alkene.[11]

  • Heat the mixture to the required temperature (e.g., 120 °C) under an inert atmosphere.[11]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, perform a suitable workup, and purify the product.[11]

Heck_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition ArX Ar-X ArX->Pd0 Alkene Alkene Alkene->PdII_Ar Base Base PdH H-Pd(II)-X Base->PdH PdII_Alkene Alkene-Pd(II)-Ar PdII_Ar->PdII_Alkene Migratory Insertion PdII_Alkene->PdH β-Hydride Elimination Product Product PdII_Alkene->Product Substituted Alkene PdH->Pd0 Reductive Elimination

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[12]

Reactivity Comparison

The reactivity trends in Buchwald-Hartwig amination can be more nuanced than in C-C bond-forming reactions. While oxidative addition is still a key step, other factors can significantly influence the overall catalytic cycle.[10][13] For aryl chlorides, specialized, bulky, and electron-rich phosphine ligands are often essential for efficient catalysis.[14][15]

In this case, 2-bromoterephthalic acid is still likely to be the more reactive substrate, especially with less sophisticated catalyst systems. However, the electron-deficient nature of 2-chloro-5-nitroterephthalic acid will again enhance its reactivity. The choice of ligand will be paramount for achieving high yields with the chloro-substituted substrate.

Data Summary: Buchwald-Hartwig Amination
Feature2-Chloro-5-nitroterephthalic acid2-Bromoterephthalic acid
Relative Reactivity Reactive with appropriate, specialized ligands.Generally more reactive.
Typical Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, RuPhos).[15]Can be coupled with a wider range of palladium/phosphine systems.
Typical Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄).Similar strong bases are typically used.
Reaction Temperature Moderate to high temperatures (e.g., 80-110 °C).Can often react at lower temperatures.
Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.0 mol%)

  • Base (e.g., NaOt-Bu, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.[15]

  • Add the solvent and stir for a few minutes.

  • Add the aryl halide and the amine.[15]

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.[15]

  • Monitor the reaction's progress.

  • Upon completion, cool the reaction, quench carefully, and perform an extractive workup.

  • Purify the product by chromatography.[15]

Buchwald_Hartwig_Cycle cluster_2 Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-X Pd0->PdII_Ar Oxidative Addition ArX Ar-X ArX->Pd0 Amine R₂NH Base Base Amine->Base Base->PdII_Ar PdII_Amine Ar-Pd(II)-NR₂ PdII_Ar->PdII_Amine Amine Coordination & Deprotonation PdII_Amine->Pd0 Reductive Elimination Product Product PdII_Amine->Product Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Strategic Recommendations

The choice between 2-chloro-5-nitroterephthalic acid and 2-bromoterephthalic acid in cross-coupling reactions is a balance of reactivity, cost, and availability.

  • 2-Bromoterephthalic acid is the more reactive and versatile substrate, generally requiring milder conditions and a broader range of standard palladium catalysts. It is the preferred choice when facile reaction kinetics are paramount.

  • 2-Chloro-5-nitroterephthalic acid , while inherently less reactive due to the stronger C-Cl bond, is significantly activated by its electron-withdrawing substituents. With the use of modern, highly active catalyst systems, it can be a viable and more cost-effective alternative to the bromo-analog. The successful coupling of this substrate is a testament to the advances in catalyst development that have expanded the scope of cross-coupling to include less reactive electrophiles.

For drug development professionals and researchers, the selection of the appropriate aryl halide will depend on the specific synthetic context. For early-stage discovery where rapid access to analogs is crucial, the higher reactivity of 2-bromoterephthalic acid may be advantageous. For process development and scale-up, the potential cost benefits of using 2-chloro-5-nitroterephthalic acid, enabled by optimized catalytic conditions, could be a significant driver. A thorough understanding of the principles outlined in this guide will facilitate the rational design of efficient and robust cross-coupling strategies.

References

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 7(24), 4769-4786.
  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Grushin, V. V., & Alper, H. (1996). Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines. The Journal of Organic Chemistry, 61(22), 7990-7991.
  • Darses, S., & Genet, J. P. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3046-3057.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.
  • Li, J., et al. (2018). Cross-Coupling Reactions of Nitroarenes. Request PDF.
  • Sperger, T., & Schoenebeck, F. (2016). Oxidative Addition of Aryl Halides to Palladium(0)
  • Nasrollahzadeh, M., et al. (2019). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Semantic Scholar.
  • Darses, S., & Genet, J. P. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
  • Zhang, Y., et al. (2024). Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. The Journal of Organic Chemistry.
  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Wu, Y. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Sohel, S. M., & Hsieh, R. S. (2006). 3-Substituted Phthalic Acid Derivatives by Sonogashira Coupling Reaction.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • da Silva, J. G., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Reddy, K. S., et al. (2017). Terephthalic acid derived ligand‐stabilized palladium nanocomposite catalyst for Heck coupling reaction. SciSpace.
  • Thermo Fisher Scientific. (n.d.). Heck Reaction.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Harriman, A., et al. (2006). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry.
  • BLDpharm. (n.d.). 185945-89-5|2-Chloro-5-nitroterephthalic acid.
  • Pharmaceutical Technology. (2018). New Horizons for Cross-Coupling Reactions.
  • Magano, J., & Dunetz, J. R. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development.
  • Kim, H., & Lee, S. (2021).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Darses, S., & Genet, J. P. (2018).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene.
  • Alonso, F., & Beletskaya, I. P. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Li, J., et al. (2012).
  • Carrow, B. P., & Hartwig, J. F. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Schmalzbauer, M., et al. (2021). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 2-Chloro-5-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5,6-difluoroquinoxaline.
  • Sbardella, G., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Baran, P. S., et al. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-nitroterephthalic acid proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized chemical intermediates is just as critical as the synthetic methodologies themselves. 2-Chloro-5-nitroterephthalic acid (CAS: 185...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized chemical intermediates is just as critical as the synthetic methodologies themselves. 2-Chloro-5-nitroterephthalic acid (CAS: 185945-89-5) presents a unique convergence of functional groups—a halogen, a nitro group, and two carboxylic acids—that dictates a strict, professionally managed disposal protocol.

In professional laboratory environments, the disposal of chlorinated nitroaromatics must never involve improvised, in-lab chemical destruction or neutralization. Improper treatment can lead to the release of toxic gases, exothermic runaway reactions, or the generation of highly regulated environmental pollutants.

The following guide outlines the authoritative, step-by-step logistical and operational procedures for the safe segregation, packaging, and institutional disposal of 2-Chloro-5-nitroterephthalic acid.

EHS Risk Assessment & Chemical Profiling

Before initiating any disposal protocol, it is essential to understand the causality behind the waste management choices. The structural features of 2-Chloro-5-nitroterephthalic acid dictate its categorization under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1].

Table 1: Structural Hazards and Disposal Implications
Functional GroupHazard ProfileDisposal & Logistical Implication
Aryl Chloride (-Cl) Halogenated organic. Precursor to polychlorinated dibenzodioxins (PCDDs) if burned at low temperatures.Must be segregated into designated Halogenated Waste streams. Requires certified high-temperature incineration (>1100°C).
Nitro Group (-NO₂) Oxidizing potential; reactive with strong reducing agents. Nitroaromatics can be thermally sensitive.Avoid mixing waste with strong reducing agents, hydrides, or alkali metals to prevent exothermic reactions.
Carboxylic Acids (-COOH) Weakly acidic; potential to exhibit RCRA Corrosivity (D002) if in aqueous solution (pH ≤ 2)[1].Ensure waste containers are chemically compatible (e.g., HDPE or glass). Avoid metal containers.

Operational Workflow: Proper Disposal Procedures

The fundamental pillar of chemical waste management is a self-validating system of segregation and documentation. Researchers must follow these step-by-step methodologies to transfer the material from the laboratory bench to institutional Environmental Health and Safety (EHS) personnel safely.

Step 1: Waste Segregation and Compatibility Verification
  • Solid Waste: If the material is in its pure solid form (powder/crystals) or contaminated solid consumables (e.g., filter paper, weigh boats), it must be placed in a dedicated, puncture-resistant solid hazardous waste container.

  • Liquid/Solvent Waste: If the compound is dissolved in a solvent (e.g., methanol, DMSO, or dichloromethane during synthesis), the entire solution must be classified as Halogenated Organic Waste .

  • Mechanistic Caution: Never combine this waste stream with strong bases (amines, hydroxides) in a sealed container, as the acid-base neutralization will generate heat and potentially pressurize the vessel.

Step 2: Primary Containment Packaging
  • Select a High-Density Polyethylene (HDPE) or borosilicate glass container.

  • Ensure the cap is a secure, screw-top lid with a PTFE liner. Do not use corks, rubber stoppers, or parafilm as primary seals for hazardous waste.

  • Self-Validating Check: Inspect the container for micro-fractures or chemical degradation before adding waste.

Step 3: RCRA and GHS Compliant Labeling
  • Attach a standard institutional Hazardous Waste tag immediately upon the first drop of waste entering the container.

  • Mandatory Fields: Write the full chemical name ("2-Chloro-5-nitroterephthalic acid") and the solvent matrix. Do not use abbreviations, chemical formulas, or shorthand.

  • Check the appropriate hazard boxes: Toxic , Halogenated , and potentially Corrosive (if in an acidic aqueous matrix)[1].

Step 4: Storage and EHS Transfer
  • Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must have secondary containment (e.g., a chemical-resistant tray) to capture potential leaks.

  • Submit a waste pickup request to your institutional EHS department. By law, waste cannot remain in an SAA indefinitely; institutional policies typically require transfer within 90 to 180 days depending on the facility's generator status[2].

Visualizing the Disposal Logistics Pathway

The following diagram illustrates the logical flow of the waste from generation to final destruction. Because of the aryl chloride moiety, the ultimate fate of this chemical must be high-temperature incineration by an EPA-certified contractor to safely break the carbon-chlorine bonds without generating toxic byproducts.

G Gen Waste Generation: 2-Chloro-5-nitroterephthalic acid Seg Segregation: Halogenated Organic Waste Gen->Seg Prevent mixing with reducing agents Label Labeling & Containment: HDPE/Glass, Full Chemical Name Seg->Label Verify container compatibility EHS Institutional EHS: Satellite Accumulation Area (SAA) Label->EHS Request EHS Pickup Incinerate Certified High-Temp Incineration (>1100°C) EHS->Incinerate Regulated Contractor Transfer

Caption: Institutional logistical workflow for the segregation, containment, and certified destruction of halogenated nitroaromatic waste.

Spill Response and Decontamination

In the event of an accidental release during handling or disposal preparation, professional decontamination protocols must be enacted immediately:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. If the spill involves a volatile solvent matrix, a fume hood environment or appropriate respiratory protection is required.

  • Containment: For solid spills, gently sweep the powder using a static-free brush and dustpan to avoid aerosolizing the dust. For liquid matrix spills, surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Place all spilled material and contaminated cleanup supplies into a designated solid hazardous waste container. Label it explicitly as "Spill Cleanup: 2-Chloro-5-nitroterephthalic acid."

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. Environmental Protection Agency (Ireland). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-nitroterephthalic acid

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond the superficial summaries found in standard safety data sheets. Handling 2-Chloro-5-nitroterephthalic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to move beyond the superficial summaries found in standard safety data sheets. Handling 2-Chloro-5-nitroterephthalic acid (CAS: 185945-89-5) requires a deep mechanistic understanding of its structural hazards. This document provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and experimental integrity in your laboratory.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the chemical architecture of 2-Chloro-5-nitroterephthalic acid. The molecule presents a trifecta of distinct chemical hazards:

  • The Nitroaromatic Core : Nitroaromatic compounds are highly lipophilic and can be rapidly absorbed through the skin. Systemically, they are highly toxic to the liver, kidneys, and nervous system, and can induce methemoglobinemia (the oxidation of hemoglobin, preventing oxygen transport)[1],[2].

  • The Chloro Substituent : Halogenation increases the compound's lipophilicity, further accelerating dermal penetration while acting as a severe tissue irritant.

  • The Terephthalic Acid Backbone : As a solid dicarboxylic acid powder, it presents a severe inhalation hazard. Airborne terephthalic acid dust causes acute respiratory tract and ocular irritation[3],[4]. Furthermore, physical operations that aerosolize the powder can create a combustible dust explosion hazard[5].

Table 1: Chemical Properties & Mechanistic Consequences

Property / FeatureData / DescriptionMechanistic Consequence & Safety Implication
CAS Number 185945-89-5[6]Unique identifier; cross-reference with nitroaromatic handling protocols.
Molecular Formula C8H4ClNO6[7]High oxygen/nitrogen ratio; requires storage away from strong oxidizers and bases[3].
Physical State Solid PowderHigh risk of aerosolization. Requires engineering controls to prevent inhalation and combustible dust accumulation[5],[8].
Toxicity Profile Lipophilic, Mutagenic PotentialRapid dermal absorption dictates the strict use of impermeable, heavy-duty elastomers rather than standard latex[9],[2].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for nitroaromatic compounds. The following matrix outlines the required gear, grounded in chemical compatibility and causality.

Table 2: PPE Specifications & Causal Justification

PPE CategorySpecificationCausal Justification & Validation
Hand Protection Heavy-duty Nitrile or Butyl Rubber (Double-gloved)[9]Standard disposable gloves are highly permeable to nitroaromatics[9]. Validation: Double-gloving ensures a fail-safe barrier; if the outer layer breaches, the inner layer protects the skin during doffing.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face Shield[9],[4]Prevents ocular exposure to irritating dust and chemical splashes[3],[4].
Respiratory Protection NIOSH-approved P100 / N95 Particulate Respirator[10]Mitigates inhalation of fine terephthalic acid dust, which causes severe respiratory tract damage[4].
Body Protection Impervious chemically resistant lab coat or Tyvek suit[5],[4]Prevents accumulation of toxic dust on personal clothing, eliminating secondary exposure routes[3].

Operational Workflow & Procedural Guidance

Every protocol must be a self-validating system. The following steps ensure that if one safety measure fails, another immediately compensates.

Protocol A: Safe Weighing and Transfer

All handling of 2-Chloro-5-nitroterephthalic acid must be conducted inside a certified chemical fume hood to prevent dust dispersion[4],[11].

  • Pre-Operation Verification : Ensure the fume hood is operating at an optimal face velocity (typically 80-100 fpm).

    • Validation: Check the digital airflow monitor; a green indicator confirms the engineering control is actively capturing potential dust[11].

  • PPE Donning Sequence : Don inner nitrile gloves, an impervious lab coat, safety goggles, and outer butyl rubber gloves[9].

    • Validation: Perform a visual inspection and stretch test of the outer gloves to ensure no micro-punctures exist before handling the chemical.

  • Static Control : Ground all transferring equipment (spatulas, balances) to prevent static buildup.

    • Validation: Touch a grounded metal surface before opening the chemical container to discharge personal static, mitigating the combustible dust explosion hazard[5],[8].

  • Transfer Execution : Open the chemical container slowly inside the fume hood to prevent aerosolization. Weigh the required amount using a static-free, enclosed analytical balance.

  • Doffing and Decontamination : Wipe down the exterior of the sealed weighing vessel with a damp cloth before removing it from the hood. Doff the outer gloves inside the hood and dispose of them immediately as hazardous waste.

G Start Initiate Handling Protocol PPE Don PPE (Butyl Gloves, P100, Goggles) Start->PPE Hood Engineering Controls (Operate in Fume Hood) PPE->Hood Handle Weighing & Transfer (Minimize Dust) Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Evacuate, Contain, Absorb) Spill->Clean Yes Process Chemical Processing Spill->Process No Dispose Hazardous Waste Disposal Clean->Dispose Doff Doff PPE & Decontaminate Process->Doff Doff->Dispose

Workflow for safe handling, spill mitigation, and disposal of 2-Chloro-5-nitroterephthalic acid.

Emergency Response & Disposal Plan

In the event of a spill, standard cleaning methods (like sweeping) are strictly prohibited, as physical grinding creates explosive dust clouds and severe inhalation hazards[5].

Protocol B: Spill Mitigation and Disposal
  • Immediate Isolation : Alert personnel and evacuate the immediate area. Eliminate all ignition sources, as airborne dust can be explosive[9].

  • Containment (No Sweeping) : Gently cover the spilled powder with a damp, non-combustible absorbent material (e.g., wet vermiculite or sand) to suppress dust formation[9].

  • Collection : Using non-sparking tools, scoop the absorbed material into a compatible, sealable hazardous waste container[10].

  • Surface Decontamination : Wash the spill area thoroughly with soap and water. Nitroaromatics can leave highly toxic, invisible residues[3]. Ensure that the decontamination runoff is collected and does not enter standard municipal drains[8].

  • Waste Disposal : Label the container clearly as "Hazardous Waste: Toxic Nitroaromatic / Corrosive Solid" and transfer it to your facility's environmental health and safety (EHS) department for high-temperature incineration[3].

References

  • New Jersey Department of Health. "TEREPHTHALIC ACID HAZARD SUMMARY." Available at:[Link]

  • Alpek Polyester. "SAFETY DATA SHEET - Terephthalic Acid (TPA)." Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • MDPI. "Characterization of Room-Temperature Ionic Liquids to Study the Electrochemical Activity of Nitro Compounds." Available at:[Link]

  • Rotterdam Convention. "PIC CIRCULAR XXIV – December 2006." Available at: [Link]

  • OPTC. "SAFETY DATA SHEET - PTA." Available at: [Link]

Sources

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